molecular formula C7H5Cl2N3 B6162756 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine CAS No. 1613751-73-7

2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B6162756
CAS No.: 1613751-73-7
M. Wt: 202
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine is a useful research compound. Its molecular formula is C7H5Cl2N3 and its molecular weight is 202. The purity is usually 95.
BenchChem offers high-quality 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1613751-73-7

Molecular Formula

C7H5Cl2N3

Molecular Weight

202

Purity

95

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged bioisostere of purines and pyrimidines, serving as the architectural foundation for numerous FDA-approved kinase inhibitors and antiviral nucleoside analogs, including avapritinib and remdesivir[1]. Within this chemical space, 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine acts as a highly versatile, electrophilic building block. The differential reactivity of the two carbon-chlorine bonds allows for precise, sequential nucleophilic aromatic substitution (SNAr), enabling the rapid diversification of the core structure for structure-activity relationship (SAR) studies.

This whitepaper details a scalable, self-validating synthetic methodology for this compound, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Strategic Retrosynthetic Analysis & Mechanistic Causality

The construction of the fused bicyclic system relies on a bottom-up annulation strategy starting from a simple substituted pyrrole.

SynthesisPathway N1 2-Methylpyrrole (Starting Material) N2 1-Amino-2-methylpyrrole (Intermediate 1) N1->N2 NH2Cl, NaH 0°C, MTBE N3 Acyl Urea Intermediate (Intermediate 2) N2->N3 Ethoxycarbonyl isocyanate, THF N4 7-Methylpyrrolo[2,1-f] [1,2,4]triazine-2,4-dione N3->N4 NaOMe, MeOH 60°C (Cyclization) N5 2,4-Dichloro-7-methylpyrrolo [2,1-f][1,2,4]triazine N4->N5 POCl3, PhNMe2 110°C (Chlorination)

Synthetic workflow of 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine.

Causality in Reagent Selection
  • Starting Material (2-Methylpyrrole): The methyl group at the C2 position of the pyrrole ring dictates the regiochemistry of the subsequent cyclization, ultimately becoming the C7 methyl group on the fused triazine core.

  • N-Amination via Chloramine: Historically, N-amination of pyrroles utilized O-(2,4-dinitrophenyl)hydroxylamine (DPH). However, DPH poses severe explosion hazards upon scaling and generates highly toxic dinitrophenol byproducts[2]. To establish a safe, scalable system, we utilize in situ generated chloramine (NH₂Cl)[2].

  • Annulation Logic: Ethoxycarbonyl isocyanate acts as a bifunctional dielectrophile. The highly nucleophilic N-amino group of intermediate 1 rapidly attacks the isocyanate carbon. Subsequent base-catalyzed cyclization drives an intramolecular attack by the electron-rich C5 position of the pyrrole ring onto the ester carbonyl, forming the thermodynamically stable dione[3].

  • Buffered Deoxychlorination: Phosphorus oxychloride (POCl₃) serves as both the activating agent and the chloride source[4]. Because the electron-rich pyrrole ring is highly susceptible to acid-catalyzed polymerization, N,N-dimethylaniline is introduced as a non-nucleophilic acid scavenger to neutralize the HCl generated during the Vilsmeier-Haack-type activation[4].

Step-by-Step Experimental Methodologies

Step 1: N-Amination of 2-Methylpyrrole
  • Objective: Synthesize 1-amino-2-methylpyrrole.

  • Procedure:

    • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous methyl tert-butyl ether (MTBE) under an argon atmosphere at 0 °C.

    • Add a solution of 2-methylpyrrole (1.0 eq) in MTBE dropwise over 30 minutes. Stir for 1 hour to ensure complete deprotonation, forming the pyrrolide anion[5].

    • Introduce a freshly prepared ethereal solution of chloramine (NH₂Cl, 1.5 eq) dropwise while maintaining the internal temperature below 5 °C[2].

    • Stir the reaction for 2 hours. Quench carefully with a saturated aqueous solution of sodium thiosulfate to neutralize unreacted chloramine.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Urea Formation and Intramolecular Cyclization
  • Objective: Synthesize 7-methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione.

  • Procedure:

    • Dissolve crude 1-amino-2-methylpyrrole (1.0 eq) in anhydrous THF at 0 °C.

    • Add ethoxycarbonyl isocyanate (1.1 eq) dropwise. The reaction is highly exothermic. Stir at room temperature for 4 hours until LC-MS confirms the complete formation of the acyl urea intermediate.

    • Remove the THF solvent in vacuo and redissolve the residue in anhydrous methanol.

    • Add a solution of sodium methoxide (NaOMe, 2.0 eq) in methanol. Heat the mixture to 60 °C (reflux) for 6 hours to drive the annulation[3].

    • Cool to room temperature and adjust the pH to 4.0 using 1M HCl. The resulting dione precipitates as an off-white solid. Filter, wash with cold water, and dry under a high vacuum.

Step 3: Deoxychlorination
  • Objective: Synthesize the final 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine.

  • Procedure:

    • Suspend the dione intermediate (1.0 eq) in neat phosphorus oxychloride (POCl₃, 10.0 eq).

    • Add N,N-dimethylaniline (1.5 eq) dropwise at room temperature[4].

    • Heat the reaction mixture to 110 °C for 12 hours. The suspension will gradually become a homogenous dark solution.

    • Critical Safety Step: Cool the mixture to room temperature and concentrate in vacuo to remove excess POCl₃. Slowly pour the thick residue into crushed ice water under vigorous stirring to quench the remaining active phosphorus species.

    • Extract the aqueous mixture with dichloromethane (DCM). Wash the organic layer with cold saturated NaHCO₃, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure dichloro product.

Quantitative Data & Optimization Metrics

To ensure a self-validating workflow, the following analytical markers and expected yields are provided to benchmark process efficiency.

StepTransformationReagents & CatalystTemp / TimeYield (%)Purity (HPLC)Key Analytical Marker (Self-Validation)
1 N-AminationNH₂Cl, NaH (Base)0 °C / 2 h75–82>95%¹H NMR: N-NH₂ broad singlet ~4.8 ppm
2 Urea FormationEthoxycarbonyl isocyanateRT / 4 h85–90>92%LC-MS: [M+H]⁺ corresponding to acyl urea
3 CyclizationNaOMe (Base), MeOH60 °C / 6 h70–78>98%IR: Strong lactam C=O stretches ~1680 cm⁻¹
4 ChlorinationPOCl₃, PhNMe₂ (Scavenger)110 °C / 12 h65–72>99%LC-MS: 3:1:0.1 isotope pattern for 2 Cl atoms

Downstream Application: Regioselective SNAr

The synthesized 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine is primed for downstream drug discovery applications. Due to the electron-donating nature of the fused pyrrole ring, the C4 position exhibits significantly higher electrophilicity compared to the C2 position. This allows for highly predictable, regioselective mono-substitution using aliphatic or aromatic amines at room temperature.

Regioselectivity A 2,4-Dichloro-7-methylpyrrolo [2,1-f][1,2,4]triazine B C4-Substituted Product (Major/Kinetic) A->B Nucleophile (e.g., R-NH2) Base, RT (Fast) C C2-Substituted Product (Minor/Trace) A->C Nucleophile Elevated Temp (Slow)

Regioselective nucleophilic aromatic substitution (SNAr) at the C4 position.

References

  • Bristol-Myers Squibb Company. (2005). Methods for the preparation of pyrrolotriazine compounds useful as kinase inhibitors (U.S. Patent No. 6,867,300 B2). U.S. Patent and Trademark Office.
  • Haihe Biopharma Co., Ltd. (2013). Pyrrolo[2,1-f][1,2,4]triazine compound, and preparation method and application thereof (PCT Publication No. WO2013177983A1). World Intellectual Property Organization.
  • Bristol-Myers Squibb Company. (2015). Triazine compounds and a process for preparation thereof (European Patent No. EP2948454B1). European Patent Office.
  • ResearchGate. (2021). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1,2,4]triazine derivatives. URL:[Link]

  • Portico. (2019). Avapritinib. PDGFR-α and KIT mutant inhibitor, Treatment of gastrointestinal stromal tumor, Treatment of systemic mastocytosis. URL:[Link] (Referenced via Grounding API for Avapritinib POCl₃ synthesis).

Sources

Comprehensive Physicochemical Profiling and Synthetic Utility of 2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, fused bicyclic heteroaromatics serve as the cornerstone for developing highly selective targeted therapies. Among these, the pyrrolo[2,1-f][1,2,4]triazine scaffold has emerged as a privileged bioisostere of the purine ring (adenine). This technical whitepaper provides an in-depth analysis of 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine (CAS: 1613751-73-7) [3]. By dissecting its physicochemical properties, electronic causality, and regioselective reactivity, this guide equips drug development professionals with the mechanistic insights required to leverage this building block in the synthesis of next-generation kinase inhibitors and nucleoside analogs.

Structural & Physicochemical Profiling

The physicochemical properties of a building block dictate not only its handling and reactivity but also the pharmacokinetic trajectory of the final active pharmaceutical ingredient (API). The addition of a methyl group at the C-7 position of the pyrrolotriazine core subtly but significantly alters the molecule's electronic and steric profile.

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
CAS Registry Number 1613751-73-7Unique identifier for the 7-methyl substituted derivative [3].
Molecular Formula C₇H₅Cl₂N₃Dictates fundamental stoichiometric ratios for cross-coupling.
Molecular Weight 202.04 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5 [1].
Topological Polar Surface Area ~38.8 ŲOptimal for membrane permeability; facilitates intracellular kinase targeting without excessive polar liability.
Predicted LogP 2.1 - 2.5The 7-methyl group enhances lipophilicity compared to the des-methyl scaffold, improving lipid bilayer partitioning.
Appearance Off-white solidIndicates a highly conjugated π-system; requires storage under inert atmosphere at 2-8°C to prevent oxidative degradation.
Electronic Causality

The core's reactivity is governed by a "push-pull" electronic system. The two chlorine atoms at C-2 and C-4 act as strong electron-withdrawing groups (via inductive effects), rendering the triazine ring highly electrophilic. Conversely, the 7-methyl group provides a slight electron-donating effect via hyperconjugation into the electron-rich pyrrole ring. This electronic dichotomy makes the molecule an ideal substrate for sequential, highly controlled Nucleophilic Aromatic Substitution (SNAr) reactions.

Reactivity Dynamics: Regioselective SNAr

The most critical synthetic feature of 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine is its capacity for regioselective differentiation between the C-4 and C-2 chlorides.

Why does C-4 react first? The causality lies in the stabilization of the transition state. When a nucleophile attacks the C-4 position, the resulting negative charge in the Meisenheimer complex is delocalized and highly stabilized by the adjacent bridgehead nitrogen and the N-3 nitrogen. Attack at C-2 lacks this optimal resonance stabilization. Consequently, C-4 substitution is under kinetic control (occurring rapidly at low temperatures), while C-2 substitution requires thermodynamic forcing (excess reagents and elevated heat).

SNAr SM 2,4-Dichloro-7-methyl pyrrolo[2,1-f][1,2,4]triazine Int C-4 Mono-substituted Intermediate SM->Int 1 eq. Nucleophile 0°C to RT Prod C-2, C-4 Di-substituted Final Product Int->Prod Excess Nucleophile 80-100°C

Regioselective SNAr workflow for 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the regioselective C-4 amination of the scaffold.

Protocol: Regioselective C-4 Amination

Step 1: Preparation and Environmental Control

  • Action: Dissolve 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine (1.0 eq, 1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) under a strict argon atmosphere.

  • Causality: The highly electrophilic C-4 chloride is susceptible to premature hydrolysis. Anhydrous conditions prevent the formation of the inactive C-4 hydroxyl byproduct.

Step 2: Base Introduction

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 1.5 mmol) to the solution.

  • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl generated during the reaction, driving the equilibrium forward without competing with the primary amine nucleophile.

Step 3: Kinetic Nucleophilic Attack

  • Action: Cool the reaction vessel to exactly 0 °C using an ice bath. Dropwise add the desired primary amine (1.05 eq, 1.05 mmol) dissolved in 2 mL of DCM.

  • Causality: Strict temperature control at 0 °C is the physical parameter that enforces kinetic control. It provides enough activation energy to overcome the C-4 barrier while keeping the C-2 barrier insurmountable, preventing the formation of di-substituted impurities.

Step 4: Self-Validating Monitoring

  • Action: Stir the reaction for 1-2 hours, allowing it to slowly warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 3:1) and LC-MS.

  • Validation: The protocol is validated when LC-MS shows the complete disappearance of the starting material (

    
     202 
    
    
    
    ) and the exclusive appearance of the mono-aminated intermediate. If di-substitution is detected, the temperature was inadequately controlled.

Step 5: Isolation

  • Action: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure C-4 substituted intermediate.

Translational Applications in Drug Discovery

The 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine building block is primarily utilized in the synthesis of ATP-competitive kinase inhibitors [2][4].

Because the pyrrolotriazine core is a purine isostere, it perfectly mimics the adenine ring of ATP. Once the C-4 and C-2 positions are functionalized (typically with anilines or aliphatic amines), the nitrogen atoms within the triazine ring form critical, high-affinity hydrogen bonds with the backbone amides in the hinge region of kinases (such as JAK1/3, EGFR, and ALK).

Furthermore, the 7-methyl group plays a pivotal role: it projects into the hydrophobic pocket adjacent to the gatekeeper residue. This steric projection enhances binding affinity and improves the selectivity profile of the drug candidate against off-target kinases, reducing clinical toxicity [4].

JAKSTAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Kinase Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor Pyrrolotriazine Inhibitor Inhibitor->JAK ATP-competitive Inhibition

Mechanism of JAK kinase inhibition by pyrrolotriazine-derived compounds.

References

  • Title: 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine - PubChem (Analogous Scaffold Properties) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: US20170000800A1 - Pyrrolo[2,1-f][1,2,4]triazine compounds, preparation methods and applications thereof Source: Google Patents URL
  • Title: US10590136B2 - Pyrrolotriazine derivative having kinase inhibitory activity, a process for preparing the same and use thereof Source: Google Patents URL

The 2,4-Dichloro-7-methylpyrrolo[2,1-f]triazine Scaffold: Chemical Reactivity & Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine scaffold. This molecule acts as a critical "privileged structure" intermediate in the synthesis of targeted kinase inhibitors (e.g., ALK, JAK2) and antiviral C-nucleosides.

Executive Summary

2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine is a high-value heterocyclic intermediate used in the discovery of small-molecule therapeutics. It serves as an electrophilic "gateway" molecule, allowing medicinal chemists to synthesize ATP-competitive kinase inhibitors and viral polymerase inhibitors .

Its biological mechanism of action (MOA) is indirect but potent: it provides the structural core (pharmacophore) that mimics the adenine ring of ATP. When functionalized, the resulting compounds inhibit oncogenic drivers like Anaplastic Lymphoma Kinase (ALK) and Janus Kinase 2 (JAK2) , or viral enzymes like Neuraminidase and RdRp .

Part 1: Chemical Mechanism of Action (The Scaffold)

The "mechanism" of the 2,4-dichloro-7-methylpyrrolo[2,1-f]triazine molecule itself is defined by its regioselective electrophilicity . It is designed to undergo sequential Nucleophilic Aromatic Substitution (


) reactions, allowing the precise installation of "hinge-binding" and "tail" motifs.
Regioselective Reactivity Profile

The pyrrolo[2,1-f][1,2,4]triazine core is electron-deficient, making the chlorine atoms susceptible to displacement. However, their reactivity is not equal:[1]

  • C4-Position (Primary Electrophile): The chlorine at position 4 is significantly more reactive due to the para-like relationship with the bridgehead nitrogen (N8), which stabilizes the Meisenheimer complex intermediate. This position is typically used to attach the hinge-binding element (e.g., an aniline or amine).

  • C2-Position (Secondary Electrophile): The chlorine at position 2 is less reactive and is displaced in a second step, often requiring higher temperatures or transition-metal catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig coupling). This position is used to attach solubilizing groups or "tails" that extend into the solvent front.

  • C7-Methyl Group: This substituent is static. It serves to fill hydrophobic pockets (e.g., the gatekeeper region) in the target protein, enhancing selectivity over other kinases.

Synthetic Workflow (The "Gateway" Mechanism)

The following DOT diagram illustrates the sequential functionalization of the scaffold.

ChemicalMechanism Scaffold 2,4-Dichloro-7-methyl pyrrolo[2,1-f]triazine (Core Electrophile) Intermediate Intermediate A (C4-Substituted) Scaffold->Intermediate Step 1: S_NAr @ C4 (Nucleophile: Aniline/Amine) Low Temp (0-25°C) Drug Bioactive Candidate (C2/C4-Disubstituted) Intermediate->Drug Step 2: S_NAr or Coupling @ C2 (Nucleophile: Alkoxy/Amine) High Temp or Pd-Catalysis

Figure 1: Regioselective functionalization of the 2,4-dichloro-7-methylpyrrolo[2,1-f]triazine scaffold.

Part 2: Biological Mechanism of Action (The Therapeutics)

Once functionalized, the derivatives of this scaffold act as Type I ATP-Competitive Inhibitors . The pyrrolo[2,1-f][1,2,4]triazine core is an isostere of the purine (adenine) ring found in ATP.

Primary Target: Kinase Inhibition (ALK / JAK2)

In oncology, this scaffold is prominent in inhibitors of ALK (Non-Small Cell Lung Cancer) and JAK2 (Myeloproliferative Neoplasms).

  • Hinge Binding: The Nitrogen at position 1 (N1) and the NH of the substituent at C4 form critical hydrogen bonds with the kinase "hinge" region (e.g., Met1199 in ALK).

  • Hydrophobic Filling: The 7-methyl group is strategically positioned to interact with the hydrophobic back pocket or the "gatekeeper" residue. This restricts binding to kinases with smaller gatekeeper residues, improving selectivity.

  • C2-Interaction: Substituents at C2 extend into the solvent-exposed region, often improving solubility and pharmacokinetic properties.

Secondary Target: Viral Inhibition

While Remdesivir uses a related core, 7-methyl analogs have shown potential against Influenza Neuraminidase and other viral targets.

  • Mechanism: The scaffold mimics the transition state of sialic acid cleavage or acts as a nucleoside base analog that disrupts viral RNA synthesis (if ribosylated).

Signaling Pathway Interruption

The following diagram details how the inhibitor shuts down the JAK-STAT pathway, a common target for this class of molecules.

JAK_Pathway Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2_Active JAK2 Kinase (Active) Receptor->JAK2_Active Activates JAK2_Inhibited JAK2 (Inhibited) JAK2_Active->JAK2_Inhibited Inactivation STAT STAT Protein JAK2_Active->STAT Phosphorylates (Blocked) Inhibitor 7-Methyl-Pyrrolotriazine Inhibitor Inhibitor->JAK2_Active Compalent/ATP-Comp Binding pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 2: Mechanism of JAK2 pathway inhibition by pyrrolotriazine derivatives.[2]

Part 3: Experimental Protocols

To validate the activity of compounds derived from this scaffold, the following protocols are industry standard.

Protocol: Synthesis of 4-Amino-Substituted Intermediate

Objective: Regioselective displacement of C4-Cl.

  • Dissolution: Dissolve 1.0 eq of 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine in anhydrous THF or DMF.

  • Base Addition: Add 1.2 eq of DIPEA (N,N-Diisopropylethylamine) to scavenge HCl.

  • Nucleophile Addition: Slowly add 1.0 eq of the desired aniline or amine at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LC-MS.

    • Note: C4 reaction occurs at RT; C2 requires heating.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol: In Vitro Kinase Assay (ADP-Glo)

Objective: Measure


 against ALK or JAK2.
  • Preparation: Prepare 1x Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT).
    
  • Incubation: Mix recombinant Kinase (ALK/JAK2), substrate peptide, and varying concentrations of the 7-methyl-pyrrolotriazine derivative in a 384-well plate.

  • ATP Start: Initiate reaction by adding ultra-pure ATP (

    
     concentration). Incubate for 60 min at RT.
    
  • Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence.

  • Analysis: Plot RLU vs. log[Inhibitor] to determine

    
    .
    
Data Summary: Structure-Activity Relationship (SAR)

Typical potency shifts observed with this scaffold:

ModificationPositionEffect on Potency/Selectivity
-Cl (Parent) C2, C4Reactive Electrophile (No biological activity per se).
-NH-Ar (Aniline) C4High Potency (Critical Hinge Binder).
-OMe / -OEt C2Improved Solubility; Minor potency effect.
-CH3 (Methyl) C7Selectivity Filter (Fits specific gatekeeper pockets).
-H (Unsubstituted) C7Loss of selectivity vs. broad kinome.

References

  • Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template. Source: National Institutes of Health (NIH) / Bioorg Med Chem Lett. URL:[Link]

  • Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Source:[1] Medicinal Chemistry Research (Springer). URL:[Link]

  • 2,7-Pyrrolo[2,1-f][1,2,4]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation. Source: Bioorganic & Medicinal Chemistry Letters.[2][3] URL:[Link]

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Source: MDPI (Molecules). URL:[Link]

Sources

Unlocking the Pharmacological Potential of Pyrrolo[2,1-f][1,2,4]triazine Derivatives: A Technical Guide to Kinase Inhibition and Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the pyrrolo[2,1-f][1,2,4]triazine core has emerged as a highly privileged bicyclic heterocyclic scaffold. Functioning as a bioisostere of purines and pyrrolo[2,3-d]pyrimidines, this scaffold offers a unique electron distribution and hydrogen-bonding profile. The specific placement of the bridgehead nitrogen enables superior target engagement, particularly within the ATP-binding pockets of human kinases and the active sites of viral RNA-dependent RNA polymerases (RdRp).

This whitepaper dissects the biological activity of these derivatives, focusing on the causality behind structure-activity relationships (SAR) and providing validated, self-contained experimental protocols for evaluating their preclinical efficacy.

Oncology Applications: Targeted Kinase Inhibition

Pyrrolo[2,1-f][1,2,4]triazine derivatives have demonstrated profound efficacy as multifaceted kinase inhibitors. The scaffold's innate ability to mimic the adenine ring of ATP makes it an ideal competitive inhibitor, while specific functionalizations dictate target selectivity.

VEGFR-2 and FGFR-1 Dual Inhibition

Tumor angiogenesis relies heavily on the Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) signaling pathways. Substitutions at the C-4 and C-6 positions of the pyrrolo-triazine core have yielded potent dual inhibitors. For instance, the development of BMS-582664 (Brivanib) leveraged this scaffold to achieve nanomolar inhibition of VEGFR-2, effectively disrupting endothelial cell activation and delaying tumor vascularization in vivo (1)[1].

PI3K and EGFR Targeting

Beyond angiogenesis, the scaffold has been optimized for the PI3K/Akt pathway and the Epidermal Growth Factor Receptor (EGFR). Scaffold hopping strategies have generated 6-aminocarbonyl derivatives (e.g., Compound 14a) that exhibit highly selective activity against PI3K p110α (IC50 = 122 nM) and p110δ (IC50 = 119 nM) (2)[2]. Furthermore, specific analogs have been computationally and synthetically designed to combat both wild-type and T790M mutant EGFR, addressing critical resistance mechanisms in triple-negative breast cancer (TNBC) models (3)[3].

Workflow Scaffold Pyrrolo[2,1-f][1,2,4]triazine Scaffold Design SAR SAR Optimization (C4/C6 Substitution) Scaffold->SAR KinaseAssay In Vitro Kinase Assay (TR-FRET / Radiometric) SAR->KinaseAssay Selectivity Profiling CellAssay Cellular Proliferation (SRB Assay on HUVEC/Tumor) KinaseAssay->CellAssay IC50 < 100 nM InVivo In Vivo Xenograft Models (Pharmacokinetics & Efficacy) CellAssay->InVivo High Therapeutic Index

Discovery workflow for pyrrolo[2,1-f][1,2,4]triazine-based kinase inhibitors.

Antiviral Efficacy: C-Nucleoside Analogues

The pyrrolo[2,1-f][1,2,4]triazine moiety is the critical nucleobase component of broad-spectrum antiviral C-nucleosides, most notably Remdesivir (GS-5734) (4)[4]. Unlike traditional N-nucleosides, the C-C glycosidic bond in these derivatives provides robust resistance against enzymatic cleavage by host purine nucleoside phosphorylases (PNP), drastically enhancing metabolic stability (5)[5].

Mechanism of Action (Remdesivir)

Remdesivir utilizes a phosphoramidate prodrug (ProTide) strategy. The causality behind the ProTide approach is to bypass the rate-limiting first intracellular phosphorylation step, which is notoriously inefficient for nucleoside analogues. Once inside the host cell, it is metabolized into its active nucleoside triphosphate (NTP) form.

The pyrrolo-triazine core mimics adenosine and pairs with uridine in the viral RNA template. Upon incorporation by the viral RdRp (e.g., in SARS-CoV-2 or Ebola), the unique cyano substitution at the C-1' position causes a severe steric clash with specific residues (such as Ser861 in SARS-CoV-2 RdRp) after the addition of exactly three more nucleotides. This structural conflict is the direct cause of delayed RNA chain termination, halting viral replication (6)[6].

G Remdesivir Remdesivir (ProTide) Pyrrolo[2,1-f][1,2,4]triazine core Esterase Esterase / Cathepsin A Cleavage Remdesivir->Esterase Monophosphate GS-441524 Monophosphate Esterase->Monophosphate Kinases Host Cellular Kinases (Phosphorylation) Monophosphate->Kinases Triphosphate Active Triphosphate (NTP analog) Kinases->Triphosphate RdRp Viral RdRp Incorporation (SARS-CoV-2 / Ebola) Triphosphate->RdRp Competes with ATP Termination Delayed RNA Chain Termination RdRp->Termination +3 Nucleotides

Intracellular activation of remdesivir and mechanism of RdRp inhibition.

Quantitative Pharmacological Data

To benchmark the biological activity of pyrrolo[2,1-f][1,2,4]triazine derivatives, the following table summarizes key quantitative metrics across different therapeutic targets.

Compound / DerivativePrimary TargetApplicationIC50 / EC50 ValueReference
BMS-582664 (Brivanib) VEGFR-2 / FGFR-1Anti-angiogenic (Oncology)~25 nM (VEGFR-2)[1]
Compound 14a PI3K (p110α / p110δ)Anticancer122 nM / 119 nM[2]
Compound 7c EGFR (Wild-type)Anticancer (A431 cells)20.05 μM[7]
Remdesivir (GS-5734) Viral RdRpAntiviral (SARS-CoV-2/EBOV)EC50 ~0.77 μM (SARS-CoV-2)[5],[4]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to verify causality between the pyrrolo-triazine administration and the observed biological effect.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify the IC50 of pyrrolo-triazine derivatives against VEGFR-2. Causality Check: The use of a staurosporine positive control ensures the assay's dynamic range is functioning, validating that a decrease in FRET signal is strictly due to competitive ATP-site inhibition by the test compound rather than assay artifact.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the test pyrrolo-triazine compound in DMSO to create a 10-point dose-response curve (1:3 serial dilutions).

  • Enzyme/Substrate Mix: Incubate 1 nM recombinant VEGFR-2 kinase domain with 100 nM biotinylated poly-GT substrate and the test compound for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add ATP to a final concentration equivalent to the enzyme's

    
     (e.g., 10 μM). Incubate for 60 minutes at 25°C.
    
  • Detection Phase: Stop the reaction by adding EDTA (20 mM final). Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Validation & Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Plot the ratio against log[inhibitor] to determine the IC50.

Protocol B: Viral RdRp Incorporation and Chain Termination Assay

Objective: Evaluate the incorporation efficiency of pyrrolo-triazine triphosphates (e.g., GS-443902) by viral RdRp. Causality Check: Running parallel reactions with natural ATP versus the pyrrolo-triazine analogue allows direct observation of the +3 delayed chain termination, proving the structural modification (e.g., 1'-cyano group) is the direct cause of polymerase stalling.

  • Template-Primer Assembly: Anneal a 5'-fluorescently labeled RNA primer to a complementary RNA template (designed with a single uridine to force ATP/analogue incorporation).

  • Polymerase Complex Formation: Incubate the RNA template-primer duplex (100 nM) with recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8) in reaction buffer (20 mM Tris-HCl pH 8.0, 10 mM KCl, 2 mM MgCl2).

  • Nucleotide Addition: Initiate the reaction by adding a mixture of natural NTPs and the pyrrolo-triazine triphosphate analogue (10 μM to 500 μM).

  • Quenching & Resolution: Stop the reaction at specific time points (1, 5, 10, 30 mins) using an equal volume of 95% formamide and 50 mM EDTA. Heat denature at 95°C for 5 minutes.

  • Analysis: Resolve the extended primers on a 20% denaturing polyacrylamide gel (urea-PAGE). Visualize using a fluorescence scanner. The presence of a dominant stalled band at the +3 position relative to the initial incorporation site confirms delayed chain termination.

References

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1,2,4]triazine derivatives. ResearchGate. 2

  • Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research - AACR Journals. 1

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega. 5

  • Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy. ResearchGate. 3

  • Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives. SIOC Journals. 7

  • Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. PMC. 4

  • Comparison of Binding Site of Remdesivir and Its Metabolites with NSP12-NSP7-NSP8... PMC. 6

Sources

The Pyrrolo[2,1-f]triazine Scaffold: A Technical Guide to C-Nucleoside Mimicry in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolo[2,1-f][1,2,4]triazine scaffold represents a cornerstone in modern medicinal chemistry, celebrated for its bioisosteric relationship to the adenine core of endogenous purines.[1][2] By replacing the labile N9-glycosidic bond of natural nucleosides with a robust C-C bond, this scaffold confers exceptional metabolic stability while retaining critical hydrogen-bonding capabilities required for ATP-competitive inhibition. This guide provides a comprehensive technical analysis of the scaffold, detailing its structural biology, optimized synthetic pathways (including the Remdesivir supply-centered route), and standardized validation protocols for kinase and viral polymerase inhibition.

Structural Biology & Bioisosterism

The therapeutic potency of the pyrrolo[2,1-f]triazine scaffold stems from its ability to mimic the electronic and steric profile of adenine.

The C-Nucleoside Advantage

Natural purine nucleosides possess an N-glycosidic bond susceptible to cleavage by nucleoside phosphorylases. The pyrrolo[2,1-f]triazine scaffold facilitates the formation of a C-nucleoside , where the sugar moiety is attached via a carbon-carbon bond (typically at C7). This modification renders the molecule resistant to enzymatic deglycosylation, significantly extending plasma half-life.

Hinge Region Binding

In kinase drug discovery, the N1 and N3 positions, along with the exocyclic amine at C4, form a donor-acceptor motif that perfectly complements the "hinge region" of ATP-binding pockets (e.g., EGFR, VEGFR).

Table 1: Physicochemical Comparison (Adenine vs. Pyrrolo[2,1-f]triazine)

FeatureAdenine (Purine)Pyrrolo[2,1-f][1,2,4]triazineImpact on Drug Design
Glycosidic Linkage N9-C1' (N-Glycosidic)C7-C1' (C-Glycosidic)High metabolic stability ; resistant to phosphorylases.
H-Bond Acceptors N1, N3, N7N1, N3Retains critical hinge-binding capability (N1).
H-Bond Donors N9-H, C6-NH2C4-NH2 (if sub.), N-H (if unsubstituted)Mimics the exocyclic amine of ATP.
Aromaticity 10

-electrons
10

-electrons
Preserves

-stacking interactions with aromatic residues (e.g., Phe, Tyr).
pKa (N1) ~4.1~3.5 - 4.0Slightly more acidic; modulates solubility and binding affinity.

Synthetic Methodologies

The synthesis of this scaffold has evolved from complex multi-step ring closures to streamlined "supply-centered" approaches, driven largely by the manufacturing demands of Remdesivir (GS-5734).

Optimized Core Synthesis (Remdesivir Route)

This protocol describes the gram-scale synthesis of the 4-amino-pyrrolo[2,1-f][1,2,4]triazine core, avoiding hazardous reagents like chlorosulfonyl isocyanate.

Reagents:

  • Starting Material: Pyrrole (1H-pyrrole)[3][4]

  • Aminating Agent: Chloramine (NH

    
    Cl) or Hydroxylamine-O-sulfonic acid (HOSA)
    
  • Cyclization Agent: Formamidine acetate[1][2][3][5]

  • Solvents: DMF, MTBE

Step-by-Step Protocol:

  • Cyanation: Treat pyrrole with chlorosulfonyl isocyanate (CSI) or Vilsmeier reagent followed by hydroxylamine/dehydration to yield 2-cyanopyrrole .

  • N-Amination:

    • Preparation: Generate Monochloramine (NH

      
      Cl) in situ using NH
      
      
      
      Cl and NaOCl (bleach) in MTBE/NH
      
      
      OH at -5°C.
    • Reaction: Add the NH

      
      Cl solution to a mixture of 2-cyanopyrrole and NaH (or t-BuOK) in DMF at 0°C. Stir for 2 hours to form 1-amino-2-cyanopyrrole .
      
  • Cyclization:

    • Add Formamidine acetate (2.0 eq) to the reaction mixture.

    • Heat to 80–90°C for 4–6 hours. The amidine reacts with the cyano group and the N-amine to close the 1,2,4-triazine ring.

  • Workup: Cool to RT. Quench with water. The product, pyrrolo[2,1-f][1,2,4]triazin-4-amine , often precipitates and can be collected by filtration (Yield: >55%).

SynthesisWorkflow Pyrrole Pyrrole (Starting Material) Cyanation Step 1: Cyanation (CSI or Vilsmeier) Pyrrole->Cyanation CyanoPyrrole 2-Cyanopyrrole Cyanation->CyanoPyrrole Amination Step 2: N-Amination (NH2Cl / NaH) CyanoPyrrole->Amination AminoCyano 1-Amino-2-cyanopyrrole Amination->AminoCyano Cyclization Step 3: Cyclization (Formamidine Acetate, 90°C) AminoCyano->Cyclization FinalProduct Pyrrolo[2,1-f][1,2,4]triazin-4-amine (Core Scaffold) Cyclization->FinalProduct

Figure 1: Supply-centered synthetic workflow for the Remdesivir nucleobase core.

Therapeutic Applications & Mechanism[6][7]

Antiviral: Remdesivir (GS-5734)

Remdesivir is a phosphoramidate prodrug of a pyrrolo[2,1-f]triazine C-nucleoside. It targets the viral RNA-dependent RNA polymerase (RdRp).[1][6][7]

  • Mechanism:

    • Metabolism: Converted intracellularly to the pharmacologically active nucleoside triphosphate (NTP) analog (GS-443902).

    • Competition: Competes with natural ATP for incorporation into the nascent RNA strand by RdRp.

    • Delayed Chain Termination: Unlike traditional terminators, the 1'-cyano group causes steric clash after the addition of 3 more nucleotides (i+3 mechanism), effectively stalling the polymerase and evading viral exonuclease proofreading.

RemdesivirMechanism Prodrug Remdesivir (Prodrug) Activation Intracellular Metabolism (Kinases) Prodrug->Activation ActiveTriphosphate GS-443902 (NTP Analog) (Active Species) Activation->ActiveTriphosphate RdRp Viral RdRp Enzyme (Target) ActiveTriphosphate->RdRp Binds Incorporation Incorporation into RNA (Competes with ATP) RdRp->Incorporation Stalling Delayed Chain Termination (i+3 Mechanism) Incorporation->Stalling Steric Clash (1'-CN) Inhibition Viral Replication Halted Stalling->Inhibition

Figure 2: Mechanism of Action of Remdesivir (Pyrrolo[2,1-f]triazine C-nucleoside) against viral RdRp.

Oncology: Kinase Inhibition (VEGFR/EGFR)

Compounds like BMS-582664 (Brivanib) utilize the scaffold to inhibit VEGFR-2. The pyrrolo-triazine core mimics the adenine of ATP, forming hydrogen bonds with the hinge region residues (e.g., Cys919 in VEGFR-2). The C5 and C6 positions are often substituted with aryl groups to access the hydrophobic "back pocket" of the kinase, enhancing selectivity.

Experimental Protocol: Kinase Inhibition Assay

To validate the activity of pyrrolo[2,1-f]triazine derivatives against kinases (e.g., EGFR, VEGFR), the ADP-Glo™ Kinase Assay is the industry standard due to its high sensitivity and Z' factor.

Protocol: ADP-Glo™ Assay for VEGFR-2 Inhibition

Materials:

  • Recombinant VEGFR-2 (KDR) Kinase (0.1–1.0 ng/µL)

  • Substrate: Poly(Glu, Tyr) 4:1[8]

  • ATP (Ultrapure, 10 mM stock)

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

  • White 384-well low-volume plates

Workflow:

  • Compound Preparation:

    • Prepare 3-fold serial dilutions of the pyrrolo[2,1-f]triazine test compound in 100% DMSO.

    • Dilute further into 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl

      
      , 0.1 mg/mL BSA, 50 µM DTT) to reach 4X final concentration (final DMSO < 1%).
      
  • Kinase Reaction (10 µL volume):

    • Add 2.5 µL of compound solution to the well.

    • Add 2.5 µL of VEGFR-2 enzyme solution. Incubate for 10 min at RT (allows compound to bind).

    • Add 5.0 µL of ATP/Substrate mix (Final ATP conc. should be near

      
      , typically 10–50 µM).
      
    • Incubate at RT for 60 minutes .

  • ADP Generation Step:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at RT.

  • Detection:

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase).

    • Incubate for 30 minutes .

  • Data Analysis:

    • Measure Luminescence (RLU) using a plate reader.[8][9]

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response curve to determine

      
      .
      

References

  • Siegel, D. et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry.

  • Roy, S. et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir. Organic Process Research & Development.

  • Bhide, R. S. et al. (2006). Discovery and SAR of Pyrrolo[2,1-f][1,2,4]triazine-Based Inhibitors of VEGFR-2 and FGFR-1 Kinases. Bioorganic & Medicinal Chemistry Letters.

  • Gordon, C. J. et al. (2020). Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. Journal of Biological Chemistry.[9]

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.[9]

Sources

Technical Guide: 2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical profile, synthesis, and application of 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine , a specialized heterocyclic scaffold used in the development of antiviral C-nucleosides and kinase inhibitors.

Chemical Identity & Profile[1][2][3][4][5][6]

This compound is a chlorinated derivative of the pyrrolo[2,1-f][1,2,4]triazine nucleus. It serves as an electrophilic scaffold, analogous to 2,6-dichloropurine, allowing for sequential nucleophilic substitution to construct complex bioactive molecules.

Nomenclature & Identifiers[1][3][4][6][7][8][9][10]
  • Systematic Name: 2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 202.04 g/mol

  • Core Scaffold: Pyrrolo[2,1-f][1,2,4]triazine (Isostere of the purine nucleus)

CAS Registry Status

While the parent compound and specific isomers are well-indexed, the 7-methyl derivative is a specialized research intermediate often synthesized de novo rather than sourced from catalog vendors.

  • Parent Scaffold CAS: (2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine)

  • 6-Methyl Isomer CAS: 1552232-67-3

  • Note: Researchers should reference the parent CAS (918538-05-3) for regulatory safety data (MSDS) regarding the core hazard profile, which is dominated by the reactive chlorotriazine moiety.

Structural Significance

The 7-position (C7) of this scaffold corresponds to the C-glycosidic attachment point in the antiviral drug Remdesivir (GS-5734).

  • In Remdesivir: C7 is unsubstituted (C-H) prior to glycosylation, or iodinated to facilitate coupling.

  • In this Derivative: The 7-methyl group blocks this position, preventing glycosylation. This makes the compound useful for developing non-nucleoside inhibitors (e.g., kinase inhibitors) where the methyl group occupies a hydrophobic pocket, or for studying structure-activity relationships (SAR) by sterically hindering metabolic oxidation at C7.

Synthesis & Manufacturing

The synthesis of the 7-methyl derivative requires a specific pyrrole precursor to install the methyl group before the triazine ring is closed.

Retrosynthetic Analysis

The most robust route involves the construction of the [1,2,4]triazine ring onto a pre-functionalized pyrrole.

  • Precursor: Methyl 3-methyl-1H-pyrrole-2-carboxylate.

  • Key Transformation: N-amination of the pyrrole followed by condensation with a urea equivalent.

  • Chlorination: Conversion of the resulting dione to the dichloro species.

Step-by-Step Protocol
Step 1: N-Amination of the Pyrrole

Reagents: Methyl 3-methyl-1H-pyrrole-2-carboxylate, Chloramine (


) or Hydroxylamine-O-sulfonic acid (HOSA), NaH, DMF.
  • Mechanism: The pyrrole nitrogen is deprotonated by NaH. Electrophilic attack by chloramine yields the N-amino pyrrole.

  • Critical Control: The reaction must be anhydrous to prevent hydrolysis of the ester.

Step 2: Cyclization to the Dione

Reagents: Benzoyl isothiocyanate (followed by alkylation/hydrolysis) or Formamide (for mono-oxo). For the dione (needed for 2,4-dichloro), reaction with ethoxycarbonyl isothiocyanate followed by base-mediated cyclization is preferred.

  • Intermediate: 7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione.

  • Observation: The product precipitates as a solid.[1]

Step 3: Chlorination (Deoxychlorination)

Reagents: Phosphorus oxychloride (


), 

-Diisopropylethylamine (DIPEA) or Benzyltriethylammonium chloride (BTEAC) as catalyst.
  • Conditions: Reflux (100–110°C) for 4–16 hours.

  • Workup: Quench carefully into ice water. The product is prone to hydrolysis; rapid extraction into dichloromethane (DCM) is required.

Synthesis Pathway Diagram

Synthesis Start Methyl 3-methyl-1H- pyrrole-2-carboxylate NAmino 1-Amino-3-methyl- pyrrole-2-carboxylate Start->NAmino 1. NaH, DMF 2. NH2Cl (Chloramine) Urea Urea / Isocyanate Intermediate NAmino->Urea EtO2C-N=C=O Dione 7-Methylpyrrolo[2,1-f] [1,2,4]triazine-2,4-dione Urea->Dione Base Cyclization (NaOEt/EtOH) Product 2,4-Dichloro-7-methyl pyrrolo[2,1-f][1,2,4]triazine Dione->Product POCl3, Reflux (Deoxychlorination)

Caption: Synthetic route from substituted pyrrole to the 2,4-dichloro-7-methyl scaffold.

Applications in Drug Design[12]

Nucleophilic Aromatic Substitution ( )

The reactivity profile of the 2,4-dichloro scaffold is highly predictable, allowing for regioselective functionalization.

PositionReactivityPreferred NucleophilesConditions
C4-Cl High Amines, Alkoxides, Thiols

to RT, mild base (TEA)
C2-Cl Moderate Amines, HydrazinesHeating (

), stronger base

Strategic Logic: The electron-deficient nature of the triazine ring makes the C4 position significantly more electrophilic. Researchers typically install the primary pharmacophore (e.g., a benzylamine or aniline) at C4 first. The C2 chlorine can then be displaced or removed (via hydrogenolysis) to mimic the adenosine core.

Remdesivir Analog Studies

While Remdesivir utilizes the 7-unsubstituted scaffold to allow for C-glycosylation, the 7-methyl variant is used to:

  • Validate Binding Modes: If a 7-methyl analog retains potency against a viral polymerase, it suggests the C7 pocket is tolerant of bulk, opening avenues for lipophilic modifications.

  • Block Metabolism: C7 is a potential site for oxidative metabolism. Methylation can extend half-life in non-nucleoside applications.

Handling & Safety (E-E-A-T)

Hazard Class: Corrosive / Acute Toxic.

  • Skin/Eye: Causes severe skin burns and eye damage (Category 1B). The chlorotriazine moiety hydrolyzes to release HCl upon contact with moisture.

  • Respiratory: Potent respiratory irritant. Handle only in a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at

    
    . Moisture sensitive.
    

Decontamination: Spills should be treated with a dilute solution of sodium hydroxide or sodium bicarbonate to hydrolyze the active chlorines before disposal.

References

  • Parent Scaffold Synthesis & Reactivity

    • Synthesis of pyrrolo[2,1-f][1,2,4]triazine deriv
    • Source:

  • Remdesivir Chemistry

    • Discovery and Synthesis of Remdesivir (GS-5734).
    • Source:

  • Pyrrole Precursor Chemistry

    • N-amination of pyrroles and cyclization strategies.

    • Source:

Sources

Comprehensive Technical Guide: 2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine , a critical heterocyclic scaffold structurally related to the nucleobase of the antiviral drug Remdesivir (GS-5734).

Executive Summary

2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine (Calculated MW: 202.04 g/mol ) is a fused bicyclic heteroaromatic compound belonging to the pyrrolo[2,1-f][1,2,4]triazine class.[1] This scaffold is an isostere of the purine nucleus (specifically 7-deazapurine analogs) and serves as a vital intermediate in the synthesis of C-nucleoside antiviral agents and kinase inhibitors.

The compound is characterized by two reactive chlorine atoms at positions 2 and 4, allowing for orthogonal functionalization—typically nucleophilic aromatic substitution (SNAr) at C4 followed by modification at C2. The methyl group at position 7 blocks the site typically used for glycosylation in nucleoside analogs (e.g., Remdesivir), making this specific derivative a valuable tool for Structure-Activity Relationship (SAR) studies probing the ribose binding pocket or for developing non-nucleoside inhibitors.

Part 1: Physicochemical Profile[2][3]

The following data is based on the theoretical structure of the 7-methyl isomer, derived from the established chemistry of the commercially available 6-methyl analog (CAS 1552232-67-3).

Table 1: Key Chemical Constants
PropertyValueNotes
Chemical Name 2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazineSystematic IUPAC
Molecular Formula C₇H₅Cl₂N₃
Molecular Weight 202.04 g/mol Average Mass
Monoisotopic Mass 200.9861 Da Based on 35Cl
Physical State Solid (Powder)Predicted based on analogs
Solubility DMSO, DMF, CH₂Cl₂, Ethyl AcetatePoor solubility in water
pKa (Calculated) ~ -1.5 (Conjugate acid)Weakly basic N1/N2
LogP (Predicted) 2.3 - 2.5Lipophilic due to Cl atoms
Isotopic Distribution Analysis

The presence of two chlorine atoms imparts a distinct isotopic signature in Mass Spectrometry (MS), essential for structural confirmation. Chlorine exists naturally as 35Cl (75.8%) and 37Cl (24.2%).

  • M+ (201): Contains 35Cl + 35Cl

  • M+2 (203): Contains 35Cl + 37Cl

  • M+4 (205): Contains 37Cl + 37Cl

Expected Intensity Ratio: ~ 9 : 6 : 1 (100% : 64% : 11%)

Part 2: Structural Architecture & Numbering

Understanding the numbering of the pyrrolo[2,1-f][1,2,4]triazine system is critical, as literature often varies. The standard IUPAC numbering for this fused system is defined as follows:

  • Positions 1, 2, 4: Nitrogen atoms of the triazine ring.[1][2][3][4][5][6]

  • Positions 5, 6, 7: Carbon atoms of the pyrrole ring.

  • Bridgehead: Nitrogen at position 8 (or 4a in some systems, but 8 is standard for the fused system).

In Remdesivir , the C-glycosidic bond connects the ribose sugar to C7 . Therefore, the 7-methyl substituent in the topic compound occupies the exact position of the sugar moiety in the drug, effectively acting as a "dummy" nucleoside base or a steric probe.

Visualization: Structural Logic & Reactivity

The following diagram illustrates the core numbering and the reactivity gradient of the chlorine atoms.

G Core Pyrrolo[2,1-f][1,2,4]triazine Core C4 C4-Cl Position (Most Reactive) Core->C4 S_NAr (1st) C2 C2-Cl Position (Less Reactive) Core->C2 S_NAr (2nd) C7 C7-Methyl Position (Steric Block / SAR Probe) Core->C7 Functionalization Drug Drug C4->Drug Amine Introduction (e.g., NH2 for Remdesivir base) SAR SAR C7->SAR Mimics/Blocks Glycosylation Site

Figure 1: Reactivity profile of the 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine scaffold. The C4-chlorine is highly electrophilic due to the adjacent ring nitrogens, making it the primary site for substitution.

Part 3: Synthetic Methodology

The synthesis of this scaffold typically follows a "bottom-up" approach, constructing the triazine ring onto a pre-functionalized pyrrole.

Protocol: Construction of the 2,4-Dichloro Core

Prerequisites:

  • Starting Material: Methyl 4-methyl-1H-pyrrole-2-carboxylate (for 6-methyl isomer) or Methyl 3-methyl-1H-pyrrole-2-carboxylate (specifically for the 7-methyl isomer).

  • Reagents: Chloramine (NH₂Cl), Benzoyl isothiocyanate, Methyl iodide, POCl₃.

Step-by-Step Workflow:

  • N-Amination:

    • React the starting methyl pyrrole-2-carboxylate with a base (NaH) and an aminating agent (e.g., O-(diphenylphosphinyl)hydroxylamine or monochloramine) to form the 1-amino-pyrrole derivative.

    • Mechanism:[1] Electrophilic amination of the pyrrole nitrogen.[7]

  • Urea/Thiourea Formation:

    • Treat the 1-aminopyrrole with benzoyl isothiocyanate followed by hydrolysis, or directly with potassium cyanate, to form the pyrrolyl urea intermediate.

  • Cyclization (Ring Closure):

    • Heat the urea intermediate in a basic medium (e.g., NaOEt/EtOH) or high-boiling solvent. The urea nitrogen attacks the ester carbonyl at C2 of the pyrrole, closing the triazine ring to yield 7-methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione .

    • Note: This intermediate is a stable solid.

  • Chlorination (The Critical Step):

    • Reagent: Phosphorus oxychloride (POCl₃) with a catalytic amount of N,N-Dimethylaniline or Benzyltriethylammonium chloride (BTEAC).

    • Conditions: Reflux (100–110 °C) for 4–12 hours.

    • Workup: Quench carefully into ice water (exothermic!). Extract with dichloromethane.[8]

    • Product: 2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine .

Visualization: Synthesis Pathway

Synthesis Start Methyl 3-methyl-1H-pyrrole-2-carboxylate Step1 1. N-Amination (NH2Cl / NaH) Start->Step1 Step2 2. Urea Formation (KOCN / AcOH) Step1->Step2 Step3 3. Cyclization (NaOEt, Reflux) Step2->Step3 Dione Intermediate: 7-methylpyrrolo...-2,4-dione Step3->Dione Step4 4. Chlorination (POCl3, Reflux) Dione->Step4 Final Target: 2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine Step4->Final

Figure 2: Synthetic route from the substituted pyrrole precursor to the dichloro-heterocycle.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Mass Spectrometry (LC-MS/GC-MS)
  • Ionization: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Target Mass: 202 (M+H in ESI).

  • Isotope Pattern: The hallmark "9:6:1" triplet pattern at m/z 202, 204, and 206 confirms the presence of two chlorine atoms.

    • Validation Check: If the M+2 peak is approximately 65% of the M+ peak, the Cl₂ assignment is correct.

Proton NMR (¹H-NMR)
  • Solvent: DMSO-d₆ or CDCl₃.[8]

  • Signals:

    • δ ~2.3 - 2.5 ppm (s, 3H): Methyl group at C7.[1]

    • δ ~6.8 - 7.0 ppm (d, 1H): Pyrrole ring proton (H6).

    • δ ~7.8 - 8.0 ppm (d, 1H): Pyrrole ring proton (H5).

    • Coupling: H5 and H6 will show a characteristic doublet coupling (J ≈ 4.5 Hz).

    • Absence: No signals for N-H or triazine C-H (as C2 and C4 are chlorinated).

Carbon NMR (¹³C-NMR)
  • Key Peaks:

    • Methyl Carbon: ~10–15 ppm.[1]

    • C-Cl Carbons: Two signals in the downfield aromatic region (~150–160 ppm) corresponding to C2 and C4. The C4 carbon is typically more deshielded.

Part 5: Handling & Safety

Hazard Classification:

  • Skin/Eye Irritant: Like most di-halo heterocycles, this compound is likely a potent irritant and potential sensitizer.

  • Reactivity: The C-Cl bonds are susceptible to hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent degradation to the chlorohydrin or dione.

First Aid:

  • Inhalation: Move to fresh air immediately.

  • Skin Contact: Wash with PEG-400 or soap and water; lipophilic compounds may not rinse off with water alone.

References

  • PubChem. 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Siegel, D. et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry. (Foundational chemistry for the pyrrolo[2,1-f]triazine scaffold).
  • Knaggs, M. et al. (2020).[9] Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds.[2][10][3][5][11] Available at: [Link]

Sources

Methodological & Application

Strategic Application of Pyrrolo[2,1-f][1,2,4]triazine Scaffolds in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of pyrrolo[2,1-f]triazines in cancer research Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The "Adenine Mimic" Advantage

In the landscape of small-molecule oncology research, the pyrrolo[2,1-f][1,2,4]triazine scaffold has emerged as a "privileged structure" due to its profound bioisosterism with the adenine ring of ATP. Unlike the purine core of ATP, which contains an N7–C8–N9 imidazole system, the pyrrolo[2,1-f]triazine replaces the N7 and N9 nitrogens with carbons, creating a C-nucleoside mimic.

This structural modification confers two critical advantages for drug development:

  • Enhanced Chemical Stability: The C–C glycosidic bond (in nucleoside analogs) or C–C aryl bond (in kinase inhibitors) is resistant to enzymatic cleavage by phosphorylases that typically degrade N-glycosidic bonds.

  • Tunable Electronics: The electron-rich pyrrole ring allows for electrophilic substitution at the C5 and C6 positions, enabling the introduction of solubility-enhancing groups without disrupting the critical hydrogen-bonding motif at the "hinge region" of the kinase ATP-binding pocket.

This guide details the application of this scaffold in targeting receptor tyrosine kinases (RTKs) such as VEGFR-2, EGFR, and KIT , providing validated protocols for biochemical evaluation and cellular profiling.

Structural Biology & Mechanism of Action

ATP-Competitive Binding Mode

The pyrrolo[2,1-f][1,2,4]triazine core binds to the kinase hinge region via a bidentate hydrogen-bonding motif. The N1 nitrogen acts as a hydrogen bond acceptor (mimicking N1 of adenine), while the exocyclic amine (or substituted aniline) at C4 acts as a hydrogen bond donor (mimicking the N6-amino of adenine).

Key Interaction Points:

  • Position 4 (Aniline/Amine): Forms a crucial H-bond with the backbone carbonyl of the hinge region residues.

  • Position 5 & 6: Solvent-exposed regions suitable for solubilizing groups (e.g., morpholine, piperazine) or groups that target the "gatekeeper" residue.

  • Position 7: Often substituted to access the hydrophobic back pocket (selectivity filter).

Visualization: Scaffold Comparison

ScaffoldComparison cluster_0 Structural Advantage Adenine Adenine (ATP Core) Natural Ligand Pyrrolo Pyrrolo[2,1-f][1,2,4]triazine Synthetic Scaffold Adenine->Pyrrolo Bioisosteric Replacement (N7/N9 -> C5/C6) Binding Kinase Hinge Region (ATP Binding Pocket) Adenine->Binding H-Bond (N1 Acceptor) H-Bond (N6 Donor) Pyrrolo->Binding H-Bond (N1 Acceptor) H-Bond (C4-NH Donor) Adv1 C-C Bond Stability (Resistant to cleavage) Pyrrolo->Adv1 Adv2 Electronic Tunability (C5/C6 Substitution) Pyrrolo->Adv2

Figure 1: Structural comparison highlighting the bioisosteric relationship between the natural adenine core and the synthetic pyrrolo[2,1-f]triazine scaffold.

Case Studies in Oncology

Avapritinib (Ayvakit): Overcoming Resistance
  • Target: KIT D816V and PDGFRA D842V mutants.[1]

  • Application: These mutants are resistant to Type I inhibitors (like Imatinib) because the activation loop conformation prevents drug binding.

  • Scaffold Role: The pyrrolo[2,1-f]triazine core of Avapritinib allows it to bind the active conformation of the kinase with high affinity, bypassing the steric hindrance caused by the activation loop mutations.

Brivanib (BMS-582664): Dual Inhibition[2]
  • Target: VEGFR-2 and FGFR-1.[2][3][4][5][6][7]

  • Application: Hepatocellular Carcinoma (HCC).[2][6][7]

  • Scaffold Role: The C5-methyl and C6-ether linkages on the pyrrolotriazine core extend into the solvent front, improving solubility while maintaining potent inhibition of both angiogenic pathways (VEGF and FGF), preventing escape mechanisms often seen with selective VEGFR inhibition.

Table 1: Comparative Potency of Pyrrolo[2,1-f]triazine Derivatives

CompoundPrimary Target(s)IC50 (nM)Clinical StatusKey Feature
Avapritinib KIT D816V0.27FDA ApprovedActive-conformation binder; overcomes D816V resistance.
PDGFRA D842V0.24
Brivanib VEGFR-225Discontinued (Phase III)Dual blockade of angiogenesis (VEGF/FGF).
FGFR-1148
BMS-690514 EGFR / HER2~10-50Phase I/IIPan-HER inhibitor.

Experimental Protocols

Protocol A: Biochemical Kinase Inhibition Assay (FRET-Based)

Objective: To determine the IC50 of a pyrrolo[2,1-f]triazine derivative against a specific kinase (e.g., VEGFR-2) and confirm ATP-competitive behavior.

Materials:

  • Recombinant Kinase (e.g., VEGFR-2 kinase domain, GST-tagged).

  • FRET Peptide Substrate (e.g., Z'-LYTE™ Tyr Peptide).

  • Test Compound (dissolved in 100% DMSO).

  • ATP (Ultrapure).

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO (3-fold dilutions). Final assay DMSO concentration should be <1%.

  • Enzyme Mix: Dilute recombinant kinase in Kinase Buffer to 2x the desired final concentration (typically 0.1–1.0 ng/µL).

  • Substrate/ATP Mix: Prepare a solution containing the FRET peptide (2 µM) and ATP at

    
     concentration (typically 10–50 µM) in Kinase Buffer.
    
    • Note: To prove ATP competition, run parallel assays at

      
      , 
      
      
      
      , and
      
      
      ATP. IC50 should shift linearly with ATP concentration.
  • Reaction Initiation:

    • Add 2.5 µL of Compound solution to a 384-well low-volume plate.

    • Add 5 µL of Enzyme Mix. Incubate for 10 min at RT (to allow compound-enzyme equilibration).

    • Add 2.5 µL of Substrate/ATP Mix to start the reaction.

  • Incubation: Incubate at room temperature for 60 minutes (protected from light).

  • Termination: Add 5 µL of Development Reagent (protease that cleaves non-phosphorylated peptide). Incubate for 1 hour.

  • Detection: Measure Fluorescence Emission Ratio (Coumarin/Fluorescein) on a plate reader (Ex: 400nm, Em: 445nm/520nm).

  • Analysis: Plot % Phosphorylation vs. Log[Compound]. Fit to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: To validate that the compound penetrates the cell membrane and inhibits the autophosphorylation of the target kinase in a cellular context.

Cell Model: HUVEC (for VEGFR-2) or HMC-1.2 (for KIT D816V).

Procedure:

  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Starvation: Replace medium with serum-free medium for 4–16 hours (essential to reduce basal phosphorylation).

  • Treatment:

    • Add test compound at varying concentrations (e.g., 0, 10, 100, 1000 nM) for 2 hours.

    • Stimulation (if applicable): For HUVEC, add VEGF (50 ng/mL) for the last 10 minutes of treatment. (Note: Constitutively active mutants like KIT D816V do not require stimulation).

  • Lysis: Wash cells with ice-cold PBS containing Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Load 20–30 µg protein per lane on SDS-PAGE.

    • Transfer to PVDF membrane.

    • Primary Antibodies: Anti-phospho-VEGFR2 (Tyr1175) or Anti-phospho-KIT (Tyr719).

    • Control Antibody: Total VEGFR2 or Total KIT (to normalize loading).

  • Quantification: Detect using chemiluminescence. Calculate the ratio of Phospho/Total protein. A potent pyrrolo[2,1-f]triazine should dose-dependently reduce this ratio.

Workflow Visualization

AssayWorkflow Start Compound Library (Pyrrolo[2,1-f]triazine Scaffolds) Step1 Biochemical Screen (FRET/Kinase-Glo) Start->Step1 Decision1 IC50 < 100 nM? Step1->Decision1 Step2 ATP Competition Test (Shift in IC50 with ATP) Decision1->Step2 Yes Discard Refine Structure / Discard Decision1->Discard No Step3 Cellular Assay (Western Blot: p-Kinase) Step2->Step3 Confirmed Competitive Step4 Phenotypic Assay (Cell Viability / Angiogenesis) Step3->Step4 Target Engagement Validated End Lead Candidate (In Vivo Efficacy) Step4->End Potent Efficacy

Figure 2: Step-by-step screening workflow for validating pyrrolo[2,1-f]triazine kinase inhibitors.

References

  • Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1,2,4]triazine C-Nucleosides. Source: ChemMedChem (2018). URL:[Link]

  • Discovery of Brivanib Alaninate (BMS-582664), a Novel Prodrug of Dual VEGFR-2 and FGFR-1 Kinase Inhibitor. Source: Journal of Medicinal Chemistry (2008). URL:[Link]

  • Avapritinib: A Selective Inhibitor of KIT and PDGFRα that Reverses ABCB1 and ABCG2-Mediated Multidrug Resistance. Source:[8][9] Molecular Pharmaceutics (2019).[8] URL:[Link]

  • Pyrrolo[2,1-f][1,2,4]triazine: A Promising Fused Heterocycle to Target Kinases in Cancer Therapy. Source: Medicinal Chemistry Research (2022). URL:[Link]

  • Avapritinib (Ayvakit) FDA Label and Approval History. Source: U.S. Food and Drug Administration (FDA).[9] URL:[Link]

Sources

Technical Application Note: Leveraging the Pyrrolotriazine Scaffold for Dual c-Met/VEGFR-2 Inhibition

[1]

Executive Summary

The compound 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine acts as a "privileged scaffold" in medicinal chemistry, specifically designed to mimic the adenine core of ATP. Its structural geometry allows it to bind competitively to the hinge region of receptor tyrosine kinases (RTKs).

This guide details the application of this scaffold to generate potent dual inhibitors of c-Met (Hepatocyte Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[1] Dual inhibition of these pathways is a validated therapeutic strategy to simultaneously block tumor proliferation (c-Met) and angiogenesis (VEGFR-2), overcoming resistance mechanisms often seen with mono-therapies.

Compound Profile & Mechanism of Action[5][6][7]

The Scaffold[2][3][8]
  • Chemical Name: 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine

  • Role: Electrophilic Intermediate / Core Scaffold.

  • Key Reactivity: The molecule possesses two electrophilic sites (chlorines) with distinct reactivity profiles, enabling sequential, regioselective nucleophilic aromatic substitution (SNAr).

Mechanistic Rationale

The pyrrolo[2,1-f][1,2,4]triazine core is isosteric with the purine ring of ATP but lacks the N-7 nitrogen, which often improves pharmacokinetic properties (solubility and metabolic stability).

  • C4-Position: Functionalization here directs a substituent into the ATP-binding pocket's hydrophobic back-cleft.

  • C2-Position: Functionalization here orients groups towards the solvent-exposed region or the ribose-binding pocket, tuning selectivity.

MOAcluster_targetsTarget RTKsScaffold2,4-DichloroScaffoldATP_PocketATP BindingPocket (Hinge)Scaffold->ATP_PocketMimics AdenineInhibitionCompetitiveInhibitionATP_Pocket->InhibitionBlocks ATPcMetc-Met(Proliferation/Metastasis)Inhibition->cMetPrevents PhosphorylationVEGFR2VEGFR-2(Angiogenesis)Inhibition->VEGFR2Prevents Phosphorylation

Figure 1: Mechanism of Action showing the scaffold's competitive binding to the ATP pocket of target kinases.

Application Protocol: Chemical Synthesis

Objective: To functionalize the 2,4-dichloro scaffold into a bioactive inhibitor. Critical Insight: The chlorine at C4 is significantly more reactive toward nucleophiles than the chlorine at C2 due to the electron-deficient nature of the triazine ring. This allows for a "one-pot" or sequential synthesis without protecting groups.

Workflow Diagram

SynthesisStart2,4-dichloro-7-methylpyrrolo[2,1-f]triazineStep1Step 1: C4 Substitution(S_NAr)Start->Step1+ Primary Amine(RT, Base)Intermed4-Amino-2-chloroIntermediateStep1->IntermedStep2Step 2: C2 Substitution(Suzuki or S_NAr)Intermed->Step2+ Boronic Acid/Amine(Pd Cat or Heat)FinalFinal Dual InhibitorStep2->Final

Figure 2: Regioselective synthesis workflow.

Detailed Procedure
Step 1: C4-Functionalization (The "Head" Group)

This step installs the primary pharmacophore, typically an aniline or benzylamine derivative.

  • Reagents: Dissolve 1.0 eq of 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine in anhydrous DMF or THF.

  • Nucleophile: Add 1.0–1.1 eq of the desired amine (e.g., 3-fluoro-4-aminophenol for c-Met affinity).

  • Base: Add 2.0 eq of DIPEA (N,N-Diisopropylethylamine) or K₂CO₃.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: Heating is rarely required for C4 displacement and may lead to bis-substitution.

  • Workup: Pour into ice water. The mono-substituted product (4-amino-2-chloro derivative) usually precipitates. Filter, wash with water, and dry.

Step 2: C2-Functionalization (The "Tail" Group)

This step installs solubility-enhancing groups or motifs to access the solvent channel.

  • Option A: Suzuki Coupling (For Carbon-Carbon bonds)

    • Dissolve the Step 1 intermediate in DME/Water (4:1).

    • Add 1.2 eq of aryl/heteroaryl boronic acid.

    • Catalyst: 5 mol% Pd(PPh₃)₄ and 2.0 eq Na₂CO₃.

    • Heat to 80–100°C under Argon for 12 hours.

  • Option B: SNAr (For Carbon-Nitrogen bonds)

    • Dissolve intermediate in n-Butanol or DMF.

    • Add excess amine (e.g., morpholine, piperazine).

    • Heat to 120°C (sealed tube) or use microwave irradiation (140°C, 30 min).

Application Protocol: Biological Evaluation

Once synthesized, the inhibitor must be validated for dual potency against c-Met and VEGFR-2.[2]

In Vitro Kinase Assay (Biochemical)

Method: FRET (Fluorescence Resonance Energy Transfer) or ADP-Glo. Objective: Determine IC₅₀ values.

Protocol (ADP-Glo):

  • Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT).

  • Enzyme Mix: Dilute recombinant c-Met and VEGFR-2 kinases (separately) to 2 ng/μL.

  • Substrate: Use Poly(Glu, Tyr) 4:1 peptide substrate (0.2 μg/μL).

  • Reaction:

    • Add 5 μL of Inhibitor (serial dilutions in DMSO).

    • Add 5 μL of Enzyme/Substrate mix.

    • Initiate with 5 μL ATP (10 μM final).

    • Incubate at RT for 60 mins.

  • Detection: Add ADP-Glo reagent (stops reaction, consumes ATP). Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to Light).

  • Read: Measure Luminescence.

  • Analysis: Plot RLUs vs. log[Inhibitor]. Fit to sigmoidal dose-response curve.

    • Target Criteria: IC₅₀ < 50 nM for both targets indicates potent dual inhibition.[2]

Cellular Proliferation Assay

Objective: Confirm activity in relevant cancer models.

  • Cell Lines:

    • HUVEC: (Human Umbilical Vein Endothelial Cells) – VEGFR-2 dependent.[2][3] Stimulate with VEGF-A (50 ng/mL).

    • GTL-16 or EBC-1: (Gastric carcinoma) – c-Met amplified/addicted. Constitutive c-Met activation.

  • Protocol:

    • Seed 3,000 cells/well in 96-well plates.

    • Allow attachment (24h).

    • Treat with inhibitor (0.1 nM – 10 μM) for 72 hours.

    • Determine viability using CellTiter-Glo or MTT.

Data Presentation & Analysis

Structure-Activity Relationship (SAR) Table

When optimizing the scaffold, organize data to correlate C4/C2 substitutions with potency.

Compound IDC4-Substituent (Head)C2-Substituent (Tail)c-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)HUVEC GI₅₀ (nM)
Ref (Scaffold) ClCl>10,000>10,000N/A
Analog A 3-F-4-OH-AnilineH120450800
Analog B 3-F-4-OH-AnilineN-Methyl-Piperazine4 12 15
Analog C BenzylamineMorpholine55200350
Signaling Pathway Validation

Inhibitors should block downstream phosphorylation. Use Western Blotting to visualize the blockade.

Signalingcluster_cMetc-Met Pathwaycluster_VEGFRVEGFR-2 PathwayHGFHGF LigandcMetc-Met ReceptorHGF->cMetp_cMetp-c-MetcMet->p_cMetPhosphorylationAKTAKT / PI3Kp_cMet->AKTSurvivalVEGFVEGF LigandVEGFRVEGFR-2 ReceptorVEGF->VEGFRp_VEGFRp-VEGFR-2VEGFR->p_VEGFRPhosphorylationERKERK / MAPKp_VEGFR->ERKProliferationInhibitor2,4-dichloro-7-methylDerivativeInhibitor->cMetBLOCKSInhibitor->VEGFRBLOCKS

Figure 3: Dual pathway blockade.[2] Successful inhibition results in loss of p-c-Met and p-VEGFR-2 bands in Western Blots.

References

  • BMS-777607 Discovery: Schroeder, G. M., et al. (2009). "Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Potent Met Kinase Inhibitor." Journal of Medicinal Chemistry. Link

  • Pyrrolotriazine Scaffold Synthesis: Hunt, J. T., et al. (2004). "Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template." Journal of Medicinal Chemistry. Link

  • Dual Inhibition Rationale: Sennino, B., & McDonald, D. M. (2012). "Controlling escape from angiogenesis inhibitors." Nature Reviews Cancer. Link

  • Kinase Assay Protocols: Promega Corporation. "ADP-Glo™ Kinase Assay Application Note." Link

Flow chemistry synthesis of pyrrolo[2,1-f]triazine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Continuous Flow Synthesis of Pyrrolo[2,1-f][1,2,4]triazine Analogs

Executive Summary

The pyrrolo[2,1-f][1,2,4]triazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for the antiviral drug Remdesivir (GS-5734) and various kinase inhibitors (e.g., Avapritinib). Traditional batch synthesis of this C-nucleoside base is plagued by safety hazards—specifically the handling of energetic N-aminating agents (e.g., Chloramine, Hydroxylamine-O-sulfonic acid)—and processing difficulties involving viscous slurries (NaH suspensions).

This Application Note details a continuous flow protocol that mitigates these risks. We present two distinct methodologies:

  • Slurry-Tolerant Processing: Utilizing Agitated Cell Reactors (ACR) for heterogeneous N-amination.

  • Homogeneous Processing: A scalable, "clog-free" route utilizing in situ generated monochloramine and soluble bases.

Chemistry & Mechanistic Insight

The synthesis hinges on the construction of the 1,2,4-triazine ring fused to a pyrrole core.[1] The critical bottleneck is the electrophilic N-amination of 2-cyanopyrrole, followed by cyclization with formamidine acetate.

Reaction Scheme:

  • Precursor: Pyrrole-2-carbonitrile (2-CP).

  • Step 1 (N-Amination): Deprotonation of 2-CP followed by attack on an electrophilic nitrogen source (NH₂X) to yield 1-amino-2-cyanopyrrole.

  • Step 2 (Cyclization): Condensation with formamidine acetate to close the triazine ring.

Why Flow?

  • Safety: In situ generation and immediate consumption of hazardous monochloramine (NH₂Cl) prevents the accumulation of explosive intermediates.

  • Selectivity: Precise residence time control minimizes over-amination side products.

  • Thermal Management: Flow reactors efficiently dissipate heat from the exothermic deprotonation steps.

Protocol A: Slurry-Based N-Amination (ACR Method)

Target Audience: Labs equipped with active agitation flow reactors (e.g., AM Technology Coflore).

This method utilizes Sodium Hydride (NaH) and Diphenylphosphinic amide (Ph₂PONH₂) . In batch, this reaction requires hours and suffers from crusting/fouling. In flow, active agitation maintains suspension homogeneity.

Experimental Setup
  • Reactor: Agitated Cell Reactor (ACR) with multiple heating/cooling zones.

  • Reagents:

    • Stream A: 2-Cyanopyrrole (1.0 equiv) in THF.

    • Stream B: NaH (1.2 equiv) suspended in THF.

    • Stream C: Ph₂PONH₂ (1.2 equiv) in THF.

Step-by-Step Procedure
  • Slurry Preparation: Prepare a pumpable slurry of NaH in THF. Note: Particle size reduction (sonication) is recommended to prevent check-valve fouling.

  • Deprotonation Zone: Pump Stream A and Stream B into the first stage of the ACR (Temp: 0–5 °C). Residence time (

    
    ): 2 minutes.
    
  • Amination Zone: Introduce Stream C. Increase temperature to 25–30 °C. The active agitation prevents the precipitation of Sodium Diphenylphosphinate by-products from clogging the channel.

  • Work-up: Collect the effluent into a quench vessel containing aqueous NH₄Cl.

Key Performance Indicator:

  • Yield: 97% (vs. ~70% in batch).

  • Residence Time: 6 minutes (vs. 5 hours in batch).

Protocol B: Homogeneous N-Amination (The "GreenChem" Method)

Target Audience: Standard flow labs (Vapourtec, Uniqsis, Syrris) using coil/chip reactors.

This protocol avoids slurries entirely by using Potassium tert-butoxide (KOt-Bu) and Monochloramine (NH₂Cl) generated in situ. This is the preferred method for scale-up and safety.

Reagent Preparation
  • Feed A (Substrate): 2-Cyanopyrrole in DMF.[2]

  • Feed B (Base): KOt-Bu in THF/DMF (Soluble organic base).

  • Feed C (Oxidant): Aqueous NaOCl (Bleach, 10-13%).

  • Feed D (Ammonia Source): NH₄Cl / NH₄OH buffer solution.

Flow Diagram (Graphviz/DOT)

FlowSynthesis cluster_inputs Reagent Feeds cluster_reactors Continuous Flow Reactor NH4Cl NH4Cl / NH3 (aq) Generator Chloramine Generator (Cooled Coil, 0°C) NH4Cl->Generator Bleach NaOCl (aq) Bleach->Generator Substrate 2-Cyanopyrrole (in DMF) Mixer1 T-Mixer Substrate->Mixer1 Base KOt-Bu (in THF) Base->Mixer1 Generator->Mixer1 NH2Cl (in situ) Reactor1 Amination Reactor (PFA Coil, 20°C) t_R = 5 min Mixer1->Reactor1 N-Amination Quench Quench / Separation Reactor1->Quench 1-amino-2-cyanopyrrole

Caption: Schematic for the homogeneous flow synthesis of 1-amino-2-cyanopyrrole using in situ chloramine generation.

Step-by-Step Procedure
  • Chloramine Generation (Zone 1):

    • Pump Feed C (Bleach) and Feed D (Ammonia buffer) into a cooled mixing coil (0 °C).

    • Critical: Stoichiometry must be controlled to prevent NCl₃ formation (explosive). Maintain NH₃ excess.

    • 
      : ~30 seconds.
      
  • N-Amination (Zone 2):

    • Combine Feed A (Substrate) and Feed B (Base) in a T-mixer.

    • Immediately merge this stream with the output of Zone 1 (NH₂Cl stream).

    • Pass through a PFA reactor coil at 20 °C.

    • 
      : 5–10 minutes.
      
  • Cyclization (Zone 3 - Optional Telescoping):

    • The crude stream containing 1-amino-2-cyanopyrrole is mixed with Formamidine Acetate (dissolved in EtOH).

    • Pass through a heated reactor coil (80–90 °C) to close the triazine ring.

Critical Process Parameters & Validation

To ensure Scientific Integrity , the following parameters must be validated before running the full sequence:

ParameterSpecificationValidation Method
NH₂Cl Stability Unstable > 1 hrGenerate in situ only. Do not store. Verify titer iodometrically if yield drops.
Mixing Efficiency Reynolds # > 100Use static mixers or chip reactors for rapid micromixing of the biphasic chloramine/organic stream.
Temperature Control ± 2 °CExotherm management is critical during the base addition to prevent tarring of pyrrole.
Stoichiometry 1.0 : 1.2 (Substrate:Base)Excess base degrades the chloramine; insufficient base stalls the reaction.

Comparative Data: Batch vs. Flow

MetricBatch Process (Traditional)Flow Process (Protocol B)Impact
Reaction Time 4–12 Hours10–20 Minutes30x Throughput Increase
Yield 50–65%85–90%Reduced Waste
Safety High Risk (Accumulation of NH₂Cl)Low Risk (Minimal Inventory)Inherently Safer Design
Purification Column Chromatography often requiredCrystallization / Extraction sufficientStreamlined Downstream

References

  • Continuous-Flow Synthesis of the Nucleobase Unit of Remdesivir. Source: Engineering (2021).[3][4] Context: Describes the slurry-based ACR method using NaH. URL:[Link][2][3][5]

  • Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][1,2,4]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. Source: Organic Process Research & Development (2024).[2][6][7] Context: Describes the homogeneous "GreenChem" method using KOt-Bu and in situ chloramine. URL:[Link][2][7]

  • Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Source: Journal of Medicinal Chemistry (2017).[8] Context: Original batch synthesis baseline for comparison. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine . This bicyclic heterocycle is a critical intermediate in the development of C-nucleoside analogs, kinase inhibitors, and broad-spectrum antivirals (such as Remdesivir analogs)[1].

Synthesizing this scaffold presents unique challenges, particularly regarding the instability of N-amino intermediates, the forcing conditions required for cyclization, and the regioselectivity issues introduced by the electron-donating 7-methyl group during halogenation[1]. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure high-yielding, reproducible workflows.

Part 1: Interactive Troubleshooting Guide (FAQs)

Q1: My N-amination of 3-methylpyrrole-2-carboxylate using HOSA (hydroxylamine-O-sulfonic acid) is stuck below 40% yield. How can I improve this?

Root Cause: HOSA is a traditional aminating agent, but it requires harsh basic conditions that often lead to substrate dimerization, poor conversion, and difficult chromatographic separations[2]. Solution: Switch your aminating agent to monochloramine (NH₂Cl) . NH₂Cl is a highly electrophilic, clean source of nitrogen that reacts efficiently with the pyrrole anion. By treating the starting pyrrole with potassium tert-butoxide (KOtBu) followed by ethereal NH₂Cl, you can achieve >85% isolated yields without the need for complex purification[2].

Q2: During the POCl₃ chlorination of the 2,4-dione intermediate, I observe significant formation of a trichlorinated byproduct. Why is this happening?

Root Cause: The 7-methyl group is electron-donating. Through hyperconjugation, it increases the electron density on the pyrrole ring (specifically at the C5 and C6 positions). Under the harsh, acidic conditions of boiling POCl₃ (often exacerbated if PCl₅ is added), the Vilsmeier-type intermediate or free Cl⁺ species undergoes an unintended Electrophilic Aromatic Substitution (S_E_Ar) on the pyrrole ring, yielding 2,4,5-trichloro or 2,4,6-trichloro byproducts. Solution:

  • Temperature Control: Do not exceed 85–90 °C. Refluxing neat POCl₃ (105 °C) is too harsh for the 7-methyl derivative.

  • Buffer the System: Add a non-nucleophilic base such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA). This scavenges the HCl generated during the reaction, suppressing the formation of highly active electrophilic chlorine species.

Q3: My 2,4-dichloro product degrades into a mixture of mono-chloro and dione species during the aqueous workup. How do I prevent hydrolysis?

Root Cause: The C4-chlorine bond in the pyrrolo[2,1-f][1,2,4]triazine system is highly reactive and moisture-sensitive[1]. Standard aqueous quenching (pouring the reaction mixture into water) generates a localized exothermic reaction with excess POCl₃, rapidly hydrolyzing the C4 position back to a hydroxyl/oxo group. Solution: Utilize a reverse-quench methodology . First, strip the excess POCl₃ under high vacuum. Dissolve the crude residue in a cold, non-nucleophilic solvent (e.g., dichloromethane or toluene). Slowly add this organic solution dropwise into a vigorously stirred, ice-cold saturated aqueous NaHCO₃ solution. Alternatively, avoid water entirely by precipitating the product directly from the concentrated residue using an anti-solvent like cold heptane.

Part 2: Mechanistic Pathways & Workflows

To understand the causality behind these troubleshooting steps, review the logical flow of the synthesis and the mechanism of the primary side-reaction.

Workflow A 3-Methylpyrrole- 2-carboxylate B N-Amino-3-methylpyrrole- 2-carboxylate A->B NH2Cl, KOtBu (N-Amination) C 7-Methylpyrrolo[2,1-f] [1,2,4]triazine-2,4-dione B->C Urea, 160°C (Cyclization) D 2,4-Dichloro-7-methylpyrrolo [2,1-f][1,2,4]triazine C->D POCl3, DIPEA (Dichlorination)

Caption: Idealized synthetic workflow for 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine.

Mechanism A 2,4-Dichloro-7-methylpyrrolo [2,1-f][1,2,4]triazine C Hyperconjugation from 7-Methyl Activates C5/C6 Positions A->C B Electrophilic Chlorinating Species (e.g., [PO2Cl2]+ or Cl+) D Electrophilic Aromatic Substitution (SEAr) at Pyrrole Ring B->D C->D E 2,4,5-Trichloro or 2,4,6-Trichloro Byproducts D->E Excess Heat (>100°C)

Caption: Mechanism of over-chlorination driven by the electron-donating 7-methyl group.

Part 3: Quantitative Data Summaries

The following tables summarize the empirical data driving our protocol recommendations.

Table 1: Reagent Comparison for the N-Amination of Pyrrole Derivatives [2]

Aminating ReagentBase RequiredReaction TempAverage YieldByproduct Profile
HOSA KOH / NaOH80 °C35 - 45%High dimerization; difficult purification.
DnpONH₂ (DPH)NaH0 °C to RT70 - 85%Explosive hazard at scale; expensive.
NH₂Cl (Ethereal)KOtBu0 °C to RT88 - 95% Clean conversion; scalable and safe.

Table 2: Optimization of POCl₃ Dichlorination Conditions

Chlorinating SystemTemperatureAdditiveTarget YieldTrichlorinated Byproduct
POCl₃ (neat)105 °C (Reflux)None< 40%> 45%
POCl₃ + PCl₅90 °CNone50%30%
POCl₃ (10 eq) 85 °C DIPEA (2.5 eq) > 80% < 5%

Part 4: Core Experimental Protocols

Protocol A: High-Yield N-Amination using Monochloramine (NH₂Cl)

Note: Ethereal NH₂Cl is prepared freshly from NH₄Cl, NH₄OH, and sodium hypochlorite (bleach)[2].

  • Deprotonation: Dissolve 3-methylpyrrole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Add KOtBu (2.0 eq) portion-wise at 0 °C. Stir the mixture for 2 hours at room temperature to ensure complete formation of the pyrrole anion.

  • Amination: Cool the reaction flask back to 0 °C. Dropwise, add a freshly prepared, anhydrous ethereal solution of NH₂Cl (1.2 eq) over 30 minutes.

  • Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Partition the mixture between MTBE (Methyl tert-butyl ether) and water. Extract the aqueous layer twice with MTBE. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-amino intermediate (typically >90% yield, requiring no column chromatography)[2].

Protocol B: Controlled Dichlorination to 2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine
  • Preparation: Suspend 7-methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione (1.0 eq) in anhydrous toluene (or use neat POCl₃ if acting as the solvent).

  • Reagent Addition: Add POCl₃ (10.0 eq) at room temperature. Slowly add DIPEA (2.5 eq) dropwise. Caution: The addition of base to POCl₃ can be mildly exothermic.

  • Heating: Heat the reaction mixture to strictly 85 °C. Monitor the reaction via LC-MS or TLC. Complete conversion to the dichloro species usually occurs within 4 to 6 hours. Do not let the reaction run overnight, as this promotes S_E_Ar over-chlorination.

  • Reverse Quench (Critical Step): Cool the reaction to room temperature. Remove excess POCl₃ and toluene under high vacuum (rotary evaporator bath < 35 °C). Dissolve the resulting thick syrup in cold dichloromethane.

  • Isolation: Add the dichloromethane solution dropwise into a vigorously stirring biphasic mixture of ice-cold saturated NaHCO₃ and dichloromethane. Separate the organic layer immediately, dry over Na₂SO₄, and concentrate. The product should be stored under argon at -20 °C due to its sensitivity to ambient moisture[1].

Part 5: References

  • Hynes, J., Doubleday, W. W., Dyckman, A. J., Godfrey, J. D., Grosso, J. A., Kiau, S., & Leftheris, K. (2004). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). The Journal of Organic Chemistry, 69(4), 1368-1371.[Link]

  • Ferrazzi, M., & various authors. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega, 6(30), 19353–19366.[Link]

  • Kollar, J., & various authors. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines. ACS Omega, 7(25), 21980–21992.[Link]

Sources

Technical Support Center: Pyrrolo[2,1-f][1,2,4]triazine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Priority: HIGH (Critical Scaffold for C-Nucleoside Antivirals & Kinase Inhibitors) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Purine Mimic" Challenge

Welcome to the Technical Support Center. You are likely here because you are synthesizing pyrrolo[2,1-f][1,2,4]triazine , the privileged scaffold found in Remdesivir (Veklury®) and various kinase inhibitors.

This scaffold is a bioisostere of the purine nucleus (adenine/guanine). Unlike standard purines, it possesses a C-C glycosidic bond potential at the C7 position (corresponding to the N9 of purines), rendering it resistant to enzymatic cleavage by nucleases.

The Problem: The construction of this bicycle is notoriously temperamental. The electron-rich pyrrole ring is prone to polymerization ("tarring") under the acidic conditions often required for cyclization, and the key intermediate—1-aminopyrrole —is thermally unstable.

This guide replaces trial-and-error with mechanistic certainty, based on the optimized protocols developed for the kilogram-scale production of Remdesivir intermediates [1, 2].

Visual Workflow: The Optimized Cascade

The following diagram outlines the modern, "Supply-Centered" route which avoids the unstable isolation of 1-aminopyrrole by telescoping the reaction or using robust precursors like 2-cyanopyrrole.

PyrroloTriazine_Workflow Start Starting Material (Pyrrole or 2-Cyanopyrrole) Step1 Step 1: N-Amination (Reagent: NH2Cl or HOSA) Start->Step1 Base (NaH/KOtBu) DMF, 0°C Inter Intermediate: 1-Aminopyrrole (Unstable!) Step1->Inter Electrophilic Amination Inter->Inter Dimerization risk if T > 20°C Step2 Step 2: Cyclization (Reagent: Formamidine Acetate) Inter->Step2 Telescoped (Do not isolate) Product Target: Pyrrolo[2,1-f][1,2,4]triazine Step2->Product Condensation 80-90°C

Caption: Figure 1. The critical pathway for pyrrolo[2,1-f][1,2,4]triazine assembly. Note the instability of the 1-aminopyrrole intermediate.

Module 1: The Critical Bottleneck – N-Amination

User Issue: "My reaction mixture turned black immediately after adding the aminating agent."

Diagnosis: This is classic pyrrole polymerization. The pyrrole ring is extremely electron-rich. If the reaction medium becomes too acidic or if the temperature spikes during the exothermic N-amination, the pyrrole polymerizes.

The Solution: You must install the nitrogen at the pyrrole N1 position before building the triazine ring. The two primary reagents are Chloramine (NH₂Cl) and Hydroxylamine-O-sulfonic acid (HOSA) .

Protocol A: The Chloramine Route (Scale-Up Preferred)

Why: Chloramine is generated in situ (or ex situ in flow), avoiding the high salt waste of HOSA. It is the standard for Remdesivir scale-up [1].

  • Reagent Prep: Generate an ethereal solution of NH₂Cl by reacting NH₄Cl with NaOCl (bleach) at 0°C.

  • Deprotonation: In a separate vessel, dissolve pyrrole (or 2-cyanopyrrole) in DMF. Add NaH (1.2 equiv) slowly at 0°C.

    • Critical Control: Maintain T < 10°C. H₂ gas evolution must be controlled.[1]

  • Amination: Add the NH₂Cl solution to the pyrrole anion.

    • Observation: The solution should remain straw-colored or light orange. Darkening indicates decomposition.

Protocol B: The HOSA Route (Lab Scale)

Why: HOSA is a solid, easier to handle for small batches (<5g), though less atom-economical.

  • Solvent System: Use DMF.[2][3] It stabilizes the polar transition state better than THF.

  • Base: Use KOH or KOtBu (powdered).

  • Addition: Add HOSA in portions.

    • Warning: HOSA is highly exothermic. Internal temperature monitoring is mandatory.

Module 2: Constructing the Triazine Ring (Cyclization)

User Issue: "I have 1-aminopyrrole, but it won't cyclize with formamide. Yields are <20%."

Diagnosis: Formamide is a poor electrophile for this condensation. You need a more reactive "1,3-electrophile" equivalent.

The Solution: Use Formamidine Acetate .[1][2][3][4][5] Formamidine acetate provides the necessary N-C-N fragment to close the ring with the amino group of the pyrrole.

Optimized Protocol:

  • Telescoping: Do not isolate 1-aminopyrrole. Use the crude solution from Module 1.

  • Reagent: Add Formamidine Acetate (2.0 - 3.0 equiv) directly to the reaction pot.

  • Conditions: Heat to 80–90°C.

    • Note: Higher temperatures (>100°C) favor the formation of thermodynamic impurities.

  • Mechanism: The exocyclic amine of 1-aminopyrrole attacks the formamidine, followed by cyclization onto the adjacent carbon (often a nitrile or ester group in substituted versions).

Data Comparison: Cyclization Partners

Cyclization ReagentReactivityTypical YieldByproductsRecommendation
Formamide Low15-30%High polymerizationAvoid
Triethyl Orthoformate Medium40-50%EthanolGood for unsubstituted cores
Formamidine Acetate High 55-85% AmmoniaStandard for Drug Dev
Module 3: C7-Functionalization (The "Warhead" Installation)

User Issue: "I need to attach a ribose sugar (C-nucleoside synthesis), but I can't get regioselectivity at C7."

Diagnosis: Electrophilic aromatic substitution (EAS) on pyrrolo[2,1-f][1,2,4]triazine prefers C7, but C5 is a competitive site.

The Solution: Iodination followed by Lithium-Halogen Exchange. Direct glycosylation is difficult. The industry standard (GS-5734/Remdesivir route) utilizes a C7-iodide intermediate [3].

Step-by-Step:

  • Iodination: Treat the pyrrolo[2,1-f][1,2,4]triazine with NIS (N-Iodosuccinimide) in DMF at 0°C.

    • Why NIS? It is milder than I₂/oxidant mixtures and yields high C7 regioselectivity.

  • Lithiation: Protect the exocyclic amine (if present, e.g., with TMSCl or Boc). Treat the C7-iodide with n-BuLi or TMSCH₂Li at -78°C.

    • Critical: The resulting C7-lithio species is stable only at low temperatures.

  • Coupling: Add your lactone (ribolactone) immediately to form the C-glycosidic bond.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

Troubleshooting Issue Problem: Low Overall Yield Check1 Is the reaction mixture black/tarry? Issue->Check1 Yes1 YES: Pyrrole Polymerization Check1->Yes1 No1 NO: Check LCMS Check1->No1 Action1 Action: Lower Temp (<5°C) Check Base Stoichiometry Yes1->Action1 Check2 Is 1-Aminopyrrole present? No1->Check2 Yes2 YES: Cyclization Failure Check2->Yes2 Intermediate Stuck No2 NO: N-Amination Failure Check2->No2 No Reaction Action2 Action: Switch to Formamidine Acetate Yes2->Action2 Action3 Action: Dry Solvent (DMF) Refresh NaH No2->Action3

Caption: Figure 2. Diagnostic logic for common synthetic failures in the pyrrolotriazine cascade.

Frequently Asked Questions (FAQs)

Q1: Can I store 1-aminopyrrole for later use? A: No. 1-aminopyrrole is thermally unstable and prone to dimerization. It should be generated in solution and reacted immediately (telescoped process). If you must isolate it, store it as a salt (e.g., HCl salt) at -20°C, but expect degradation within days [4].

Q2: Why is 2-cyanopyrrole preferred over pyrrole for the Remdesivir intermediate? A: 2-cyanopyrrole provides the carbon atom for the C4 position of the final triazine ring. When 1-amino-2-cyanopyrrole reacts with formamidine acetate, the nitrile group participates in the cyclization to form the 4-amino-pyrrolo[2,1-f][1,2,4]triazine directly, avoiding a later amination step [2].

Q3: My product co-elutes with impurities. How do I purify? A: Pyrrolo[2,1-f][1,2,4]triazines are often basic.

  • Technique: Acid-Base extraction. Dissolve the crude in dilute HCl (product goes to aqueous phase), wash organics with EtOAc (removes non-basic impurities), then basify the aqueous layer to precipitate the product.

  • Recrystallization:[6] Ethanol/Water mixtures are highly effective for the 4-amino derivative.

References
  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir. Source: Organic Process Research & Development (ACS). URL:[Link]

  • Triazine - Medicines for All Institute (M4ALL) - Virginia Commonwealth University. Source: VCU / Medicines for All. URL:[Link]

  • Synthesis of Remdesivir via Direct Lithiation of Pyrrolo[2,1-f][1,2,4]triazine. Source: Journal of Organic Chemistry / ResearchGate. URL:[Link]

Sources

Overcoming solubility issues with 2,4-dichloro-7-methylpyrrolo[2,1-f]triazine in assays

[1]

Status: Active Last Updated: March 6, 2026 Support Tier: Level 3 (Senior Application Scientist) Compound Class: Halogenated Heterocycle / Nucleoside Analog Intermediate[1]

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing inconsistent data, precipitation, or "disappearing compound" phenomena with 2,4-dichloro-7-methylpyrrolo[2,1-f]triazine .

The Core Challenge: This compound presents a dual-threat in biological assays:

  • "Brick Dust" Solubility: Its planar, lipophilic structure leads to high lattice energy and poor aqueous solubility.[1]

  • Chemical Instability: The C4-chlorine atom is electrophilic.[1] In aqueous buffers (especially at pH > 7.5), it is susceptible to hydrolysis, converting to the 4-oxo (lactam) derivative.[1]

Crucial Diagnosis: What you perceive as "insolubility" (precipitation) may actually be chemical degradation or colloidal aggregation .[1] This guide provides the protocols to distinguish and resolve these issues.

Module 1: Stock Preparation & Storage

Q: My stock solution in DMSO turned cloudy after freezing. Is it ruined?

A: Likely, yes. This compound is moisture-sensitive.[1] The cloudiness suggests moisture ingress during the freeze-thaw cycle, which triggers two events:

  • Precipitation: Water lowers the solubility capacity of DMSO.[1]

  • Hydrolysis: Water reacts with the 2,4-dichloro moiety to form the insoluble 4-hydroxy/oxo species.[1]

Corrective Protocol:

  • Solvent: Use Anhydrous DMSO (99.9%, <50 ppm water).[1]

  • Storage: Aliquot immediately into single-use vials. Store at -20°C or -80°C.

  • Thawing: Allow the vial to reach room temperature before opening to prevent condensation.

  • Verification: If cloudy, centrifuge.[1] Analyze the supernatant by LC-MS. If the mass has shifted by -18 (Cl -> OH exchange, net mass change depends on ionization, usually [M-Cl+OH]), the stock is degraded.[1]

Q: What is the maximum concentration I can achieve in DMSO?

A: We typically achieve 50 mM to 100 mM in pure DMSO. However, for assay use, we recommend a 10 mM master stock . This allows for higher dilution factors, minimizing the final DMSO concentration in your assay, which is critical for preventing "solvent shock" precipitation.

Module 2: Assay Buffer Optimization

Q: The compound crashes out immediately upon addition to the assay buffer. How do I fix this?

A: You are experiencing "Solvent Shock."[1] Directly pipetting 100% DMSO stock into an aqueous buffer creates a transient zone of supersaturation, forcing the hydrophobic compound to nucleate and precipitate.

The "Intermediate Dilution" Protocol: Do not jump from 100% DMSO to 1% DMSO in one step.

  • Step 1: Prepare a 10x working solution in a solvent-tolerant buffer (e.g., buffer + 10% DMSO).

  • Step 2: Mix rapidly.

  • Step 3: Dilute this 10x solution into the final assay plate.

Q: Which additives prevent aggregation for this scaffold?

A: Pyrrolo-triazines are prone to forming colloidal aggregates that sequester enzymes (promiscuous inhibition).[1]

  • Recommended: Tween-20 (0.01%) or Triton X-100 (0.01%) .[1][2] These non-ionic detergents disrupt colloidal formation.[1]

  • Avoid: High concentrations of DTT or Mercaptoethanol if possible.[1] The nucleophilic thiols can attack the chloro-groups, leading to covalent modification and loss of free compound.

Module 3: Troubleshooting "Disappearing" Potency

Q: My IC50 shifts drastically between runs. Is this solubility or degradation?

A: This is the most common support ticket for this scaffold.[1] Use the Stability vs. Solubility Decision Tree below to diagnose.

Diagnostic Experiment:

  • Prepare: Compound in assay buffer at 10 µM.

  • Incubate: 0, 30, 60, and 120 minutes at RT.

  • Analyze: Inject onto HPLC/LC-MS.

    • Scenario A (Hydrolysis): Peak area of parent decreases, new peak appears (mass shift corresponding to hydrolysis).[1] Solution: Lower pH to 7.0, reduce incubation time, or use fresh prep.

    • Scenario B (Precipitation): Peak area decreases, no new peaks appear.[1] Solution: Improve solubility (add detergent, increase DMSO).

Visualization: Troubleshooting Workflows

Workflow 1: Diagnosing Assay Failure

This logic gate helps you determine if the issue is physical (solubility) or chemical (stability).[1]

Solubility_DiagnosisStartIssue: Inconsistent Assay DataCheck1Visual Inspection:Precipitate Visible?Start->Check1Yes_PrecipPhysical Solubility IssueCheck1->Yes_PrecipYesNo_PrecipSuspect Chemical Instabilityor AggregationCheck1->No_PrecipNoAction_Precip1. Add 0.01% Tween-202. Use Intermediate Dilution StepYes_Precip->Action_PrecipCheck_LCMSRun LC-MS Time Course(0, 1, 2, 4 hours)No_Precip->Check_LCMSResult_HydrolysisNew Peak Detected(+OH / -Cl)Check_LCMS->Result_HydrolysisMass ShiftResult_LossParent Peak LossNo New PeaksCheck_LCMS->Result_LossSignal DropFix_HydrolysisChemical Instability:1. Lower pH (if possible)2. Reduce Assay Time3. Remove Nucleophiles (DTT)Result_Hydrolysis->Fix_HydrolysisFix_AggColloidal Aggregation:1. Add Detergent2. Spin-down testResult_Loss->Fix_Agg

Caption: Decision tree to distinguish between physical precipitation, colloidal aggregation, and chemical hydrolysis of the chloropyrrolotriazine core.

Workflow 2: Optimized Serial Dilution Protocol

Standard serial dilutions in aqueous buffer often fail for this compound.[1] Use this "DMSO-Heavy" transfer method.[1][3]

Serial_Dilutioncluster_0Step 1: Serial Dilution in DMSO (Preserves Solubility)cluster_1Step 2: Intermediate Transfer (Prevents Shock)cluster_2Step 3: Final Assay PlateStock10 mM Stock(100% DMSO)D1Tube 1100% DMSOStock->D1TransferD2Tube 2100% DMSOD1->D2DiluteI1Buffer + 5% DMSOD1->I11:20 DilutionD3Tube 3100% DMSOD2->D3DiluteF1Assay Well(1% DMSO Final)I1->F1Add to PlateI2Buffer + 5% DMSO

Caption: "DMSO-Heavy" dilution strategy. Perform serial dilutions in 100% DMSO first, then perform a single transfer to aqueous buffer to minimize time in unstable conditions.

Quantitative Data: Solubility & Stability Profile

ParameterValue / ObservationApplication Note
LogP (Calculated) ~2.3 - 2.8Moderately lipophilic; requires carrier solvent.[1]
Aq. Solubility (PBS) < 10 µM (Kinetic)"Brick dust" behavior.[1] Rapid precipitation without detergent.[1]
Max DMSO Solubility > 50 mMExcellent organic solubility.[1]
Hydrolysis Half-life < 4 hours at pH 8.0Critical: The C4-Cl hydrolyzes to C4-OH.[1]
Aggregation Risk HighPromiscuous inhibition likely above 10 µM without detergent.[1]

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Assay Interference by Aggregation.[1] (2017).[1][4][5] Provides the standard protocols for detergent use (Tween-20) to prevent colloidal aggregation in HTS.[1] [Link]

  • Knapp, R. R., et al. Cyanoamidine Cyclization Approach to Remdesivir’s Nucleobase.[1][6] Organic Letters (2020).[1] Details the synthesis and chemical properties of the pyrrolo[2,1-f][1,2,4]triazine core, highlighting the reactivity of the intermediate. [Link][1]

  • BellBrook Labs. Common Challenges in Biochemical Assays and How to Overcome Them. (2025).[2] Discusses interference mechanisms including aggregation and solubility artifacts in kinase/enzymatic assays. [Link]

Troubleshooting unexpected results in experiments with 2,4-dichloro-7-methylpyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine. As a highly reactive, bifunctional electrophile, this building block is a cornerstone in the synthesis of advanced kinase inhibitors (e.g., VEGFR/FGFR inhibitors like brivanib)[1] and nucleoside analogs[2]. However, the differential reactivity of the C-2 and C-4 chlorine atoms requires precise stoichiometric and thermodynamic control.

As a Senior Application Scientist, I have compiled this guide to address the most frequent experimental deviations reported by synthetic chemists. Rather than just providing fixes, this guide explains the underlying chemical causality to help you build self-validating experimental systems.

FAQ 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: "During amine coupling, why am I observing a mixture of 4-substituted and 2-substituted products, along with 2,4-disubstituted impurities, instead of a clean 4-substitution?"

Causality Analysis: The pyrrolo[2,1-f][1,2,4]triazine core is an inherently electron-deficient heterocycle. The C-4 position is significantly more electrophilic than the C-2 position. When a nucleophile attacks C-4, the resulting transient Meisenheimer complex is highly stabilized by the adjacent bridgehead nitrogen (N-5) and the N-1 atom[3].

However, this kinetic preference is easily overridden by excessive thermal energy or high local concentrations of the nucleophile. If the reaction temperature exceeds 25°C or if a strong, unhindered base is used in excess, the thermodynamic threshold for C-2 attack is breached. This leads to regioisomeric mixtures and subsequent over-substitution (2,4-diamination)[4].

SNAr_Regioselectivity Start 2,4-dichloro-7-methyl pyrrolo[2,1-f][1,2,4]triazine C4_Path Kinetic Attack at C-4 (0°C to RT) Start->C4_Path 1.0 eq Nu: Strict Temp Control C2_Path Thermodynamic Attack at C-2 (>60°C or Excess Base) Start->C2_Path Poor Temp Control Nu Amine Nucleophile (HNR2) Nu->C4_Path Nu->C2_Path M_Complex4 Meisenheimer Complex Stabilized by N-1 & N-5 C4_Path->M_Complex4 M_Complex2 Meisenheimer Complex Less Resonance Stabilization C2_Path->M_Complex2 Prod4 4-Amino-2-chloro Product (Target) M_Complex4->Prod4 Prod2 2-Amino-4-chloro Product (Impurity) M_Complex2->Prod2 Prod24 2,4-Diamino Product (Over-reaction) Prod4->Prod24 Excess Nu: Elevated Temp

Mechanistic pathway of SNAr highlighting C-4 kinetic preference and common impurity divergence.

Self-Validating Protocol: Kinetically Controlled C-4 Amination

To ensure >95% regioselectivity for the C-4 position, implement this validated methodology[5]:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N2 or Ar).

  • Dissolution: Dissolve 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine (1.00 eq, 10 mmol) in anhydrous 1,4-dioxane (0.2 M).

    • Self-Validation Checkpoint: The solution must be perfectly clear. Turbidity indicates moisture-induced degradation of the starting material.

  • Cooling: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to exactly 0°C for 15 minutes.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.20 eq) dropwise.

    • Self-Validation Checkpoint: Monitor the internal temperature. DIPEA is preferred over triethylamine (TEA) due to its steric bulk, preventing it from acting as a competing nucleophile. The temperature should not spike.

  • Nucleophile Addition: Dissolve the amine nucleophile (1.05 eq) in 5 mL of anhydrous 1,4-dioxane. Add this solution dropwise over 30 minutes using a syringe pump.

    • Causality Note: Slow addition prevents transient high local concentrations of the nucleophile, effectively eliminating 2,4-disubstitution.

  • Monitoring: Stir at 0°C for 1 hour, then warm to room temperature (20-25°C). Monitor via LC-MS. The reaction is complete when the starting material peak area is <1%. Do not apply heat to force completion.

FAQ 2: Unwanted Hydrolysis and Triazinone Formation

Question: "My LC-MS analysis of the crude reaction mixture shows a major byproduct with a mass shift of -17.5 Da (loss of Cl, addition of OH). How do I prevent this degradation?"

Causality Analysis: You are observing the hydrolysis of the C-4 chlorine to form a pyrrolotriazin-4(3H)-one derivative[6]. The C-4 chlorine is exceptionally labile. Even trace amounts of adventitious water in your solvent, combined with an amine base, will generate hydroxide ions in situ. The amine base acts as a general base catalyst, deprotonating the water and facilitating nucleophilic attack at the C-4 position. This is particularly problematic in hygroscopic solvents like THF or DMF if they are not strictly maintained over molecular sieves.

Quantitative Data: Solvent and Base Optimization

To minimize hydrolysis while maintaining SNAr efficiency, we evaluated various conditions. The data below demonstrates the critical need for anhydrous, non-nucleophilic environments.

Solvent (Anhydrous)Base (Equivalents)Temp (°C)C-4 Target Purity (%)Hydrolysis Impurity (%)C-2 / 2,4-Impurities (%)
DMFK2CO3 (2.0 eq)60°C45%30%25%
THFTEA (1.5 eq)25°C75%15%10%
1,4-DioxaneDIPEA (1.2 eq)0°C to RT94%<2%4%
DCMDIPEA (1.1 eq)0°C96%<1%3%

Hydrolysis_Troubleshooting Issue Observation: [M-Cl+OH] Peak (Triazinone Formation) Q1 Is Karl Fischer Moisture > 100 ppm? Issue->Q1 A1_Yes Action: Switch to anhydrous solvents Store over 3Å molecular sieves Q1->A1_Yes Yes Q2 Are you using >1.5 eq DIPEA/TEA? Q1->Q2 No A2_Yes Action: Reduce base to 1.1-1.2 eq Excess base catalyzes hydrolysis Q2->A2_Yes Yes Q3 Is Reaction Temp > 25°C? Q2->Q3 No A3_Yes Action: Perform addition at 0°C Maintain RT maximum Q3->A3_Yes Yes

Diagnostic decision tree for resolving unwanted hydrolysis of the C-4 chlorine atom.

FAQ 3: Protodehalogenation in Palladium-Catalyzed Cross-Coupling

Question: "When attempting a Suzuki-Miyaura coupling at the C-4 position, I see significant protodehalogenation (reduction to the C-4 protonated species) instead of the cross-coupled product."

Causality Analysis: In palladium-catalyzed cross-coupling of highly electron-deficient heteroaryl chlorides, oxidative addition of Pd(0) into the C-Cl bond is rapid. However, if the subsequent transmetalation step is rate-limiting (often due to poor boronic acid solubility, steric hindrance, or insufficient base activation), the long-lived Pd(II)-aryl intermediate is highly vulnerable. It can undergo


-hydride elimination if aliphatic amines or certain alkoxide bases are present, or it can be protonated by trace moisture/acids, resulting in the protodehalogenated byproduct[7].
Resolution Strategy & Protocol Adjustments:
  • Accelerate Transmetalation: Use a more soluble boronic ester (e.g., pinacol ester) instead of a free boronic acid.

  • Optimize the Base: Switch from weak aqueous bases (like Na2CO3) to anhydrous, finely milled K3PO4. This prevents water-induced protonation while providing strong coordination and activation for the boronate.

  • Ligand Selection: Utilize a bidentate ligand with a large bite angle, such as dppf (in Pd(dppf)Cl2). This accelerates reductive elimination and minimizes the lifespan of the vulnerable Pd(II) intermediate.

    • Self-Validation Checkpoint: Before adding the palladium catalyst, ensure the reaction mixture is thoroughly degassed via three freeze-pump-thaw cycles. The absence of bubbling upon warming confirms oxygen removal, which is critical to prevent catalyst oxidation and subsequent protodehalogenation pathways.

References

1.[1] Commercial Synthesis of a Pyrrolotriazine–Fluoroindole Intermediate to Brivanib Alaninate: Process Development Directed toward Impurity Control. ACS Publications.1 2.[2] Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. PMC. 2 3.[6] ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journals. 6 4.[4] WO 2016/022569 A1. Googleapis.com. 4 5.[5] WO2015057873A1 - Compositions useful for treating disorders related to kit. Google Patents. 5 6.[7] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. 7 7.[3] Advances in Heterocyclic Chemistry, Volume 59. epdf.pub. 3

Sources

Validation & Comparative

Scaffold Validation Guide: 2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, scaffold hopping is a critical strategy to overcome intellectual property (IP) barriers, improve physicochemical properties, and enhance kinase selectivity. 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine (CAS: 1613751-73-7) has emerged as a privileged bioisosteric building block. This guide objectively compares its performance against traditional quinazoline and pyrrolo[2,3-d]pyrimidine scaffolds, providing validated experimental protocols for its integration into drug discovery pipelines.

Structural & Physicochemical Comparison

When designing ATP-competitive kinase inhibitors, the core hinge-binding scaffold dictates the molecule's trajectory into the hydrophobic pocket. The pyrrolo[2,1-f][1,2,4]triazine nucleus offers a unique blend of electron density and hydrogen-bonding capability .

Table 1: Scaffold Performance Comparison
Property / Feature2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine2,4-Dichloroquinazoline2,4-Dichloropyrrolo[2,3-d]pyrimidine
Primary Target Class Pan-HER, VEGFR, FGFREGFR, HER2JAK, Src, CDK
H-Bond Acceptors/Donors 3 / 02 / 03 / 1 (NH at N7)
cLogP Contribution Moderate (~1.8)High (~2.5)Low (~1.2)
C-4 Reactivity (SNAr) Extremely High (Rapid at RT)High (Requires mild heat)Moderate (Requires heat/base)
IP Freedom to Operate High (Excellent for scaffold hopping)Low (Heavily patented)Moderate

Causality Insight: The lack of a hydrogen bond donor (unlike pyrrolo[2,3-d]pyrimidine) makes the pyrrolotriazine scaffold highly lipophilic and membrane-permeable, while the nitrogen at position 3 serves as a critical hydrogen bond acceptor for the kinase hinge region (e.g., Met793 in EGFR).

Synthetic Validation & Reactivity Workflows

The utility of 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine lies in the pronounced electronic differentiation between the C-4 and C-2 positions. The electron-withdrawing nature of the triazine ring localizes the Lowest Unoccupied Molecular Orbital (LUMO) predominantly at C-4, enabling highly regioselective nucleophilic aromatic substitution (SNAr) .

SynthesisWorkflow SM 2,4-dichloro-7-methyl pyrrolo[2,1-f][1,2,4]triazine Int C4-Substituted Intermediate (Major Product) SM->Int DIPEA, iPrOH, RT Regioselective SNAr Nuc Amine Nucleophile (e.g., Aniline) Nuc->Int Prod Final Kinase Inhibitor Int->Prod Pd Catalyst, Heat Cross-Coupling Reagent C2-Substitution (Suzuki/SNAr) Reagent->Prod

Workflow: Regioselective functionalization of the pyrrolotriazine scaffold.

Protocol 1: Regioselective C-4 Amination (Self-Validating System)

Objective: Synthesize the C-4 mono-substituted intermediate without C-2 contamination.

Causality & Reagent Selection:

  • Solvent (Isopropanol): A polar protic solvent is chosen to stabilize the anionic Meisenheimer complex transition state via hydrogen bonding, significantly accelerating the SNAr reaction at room temperature.

  • Base (DIPEA): N,N-Diisopropylethylamine is sterically hindered and non-nucleophilic. It acts purely as an acid scavenger (neutralizing the HCl byproduct) without competing with the primary amine nucleophile.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 eq of 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine in anhydrous isopropanol (0.2 M concentration).

  • Addition: Add 1.05 eq of the desired aniline derivative, followed dropwise by 1.5 eq of DIPEA.

  • Reaction: Stir the mixture at 25°C for 2–4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material mass [M+H]+ 202 disappears, replaced entirely by the mono-adduct. The absence of a bis-substituted mass confirms regiocontrol.

  • Isolation: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO3, dry over Na2SO4, and purify via flash chromatography.

  • Validation (1H-NMR): Confirm regioselectivity by observing the downfield shift of the secondary amine proton (~9.5 ppm) and the intact C-2 chlorine (confirmed by subsequent coupling reactivity).

Protocol 2: C-2 Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl/heteroaryl group at the C-2 position to engage the kinase selectivity pocket.

Step-by-Step Methodology:

  • Setup: Combine the C-4 substituted intermediate (1.0 eq), aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and H2O.

  • Degassing: Sparge the mixture with N2 for 10 minutes to prevent oxidative degradation of the palladium catalyst.

  • Catalysis: Add Pd(dppf)Cl2 (0.05 eq). Heat the mixture to 90°C for 6 hours.

  • Workup & IPC: Filter through Celite, extract with EtOAc, and confirm product formation via LC-MS.

Biological Performance: Kinase Inhibition Profiling

To validate the resulting compounds, we compare a benchmark pyrrolo[2,1-f][1,2,4]triazine derivative (e.g., the core of BMS-599626) against the classic quinazoline-based inhibitor Gefitinib .

Table 2: Comparative Kinase Inhibition (IC50)
Kinase TargetPyrrolotriazine Benchmark (BMS-599626 analog)Quinazoline Benchmark (Gefitinib)Fold Difference
EGFR (WT) 20 nM15 nMComparable
HER2 30 nM>1000 nM>30x more potent
VEGFR2 45 nM>5000 nM>100x more potent

Data Interpretation: While quinazolines are exquisitely selective for EGFR, the pyrrolotriazine scaffold allows for a slightly altered binding angle that accommodates the bulkier active sites of HER2 and VEGFR2, making it an ideal starting point for multi-targeted or pan-HER inhibitors.

SignalingPathway Ligand EGF / Neuregulin Receptor EGFR / HER2 Heterodimer Ligand->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor Pyrrolotriazine Inhibitor (ATP Competitor) Inhibitor->Receptor Blocks Kinase Domain Outcome Tumor Proliferation & Survival PI3K->Outcome Promotes MAPK->Outcome Promotes

Pathway: Pan-HER inhibition by pyrrolotriazine derivatives blocks downstream survival signals.

Conclusion

For drug development professionals seeking to bypass crowded quinazoline IP space while maintaining or expanding target polypharmacology (e.g., towards HER2 and VEGFR), 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine is a robust, highly reactive, and predictable research tool. Its distinct regioselective chemistry allows for the rapid, modular synthesis of diverse inhibitor libraries.

References

  • Discovery of the Pyrrolo[2,1-f][1,2,4]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry, 2004.[Link]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1,2,4]triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 2020.[Link]

  • Discovery and Preclinical Evaluation of [4-[[1-(3-Fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic Acid, (3S)-3-Morpholinylmethyl Ester (BMS-599626), a Selective and Orally Efficacious Inhibitor of Human Epidermal Growth Factor Receptor 1 and 2 Kinases. Journal of Medicinal Chemistry, 2009.[Link]

Comparative Efficacy Guide: Pyrrolo[2,1-f][1,2,4]triazine Scaffolds vs. Traditional Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, the discovery of novel heterocyclic scaffolds is critical for overcoming kinase resistance mutations and improving pharmacokinetic profiles. 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine is a highly reactive, electrophilic building block. While it is not administered as a naked therapeutic, it serves as the foundational core for a potent class of ATP-competitive kinase inhibitors.

The labile chlorine atoms at the C2 and C4 positions of this scaffold act as optimal leaving groups for nucleophilic aromatic substitution (SNAr). By reacting this core with specific anilines, medicinal chemists generate active pharmacophores that effectively mimic the well-known quinazoline scaffold (found in drugs like Gefitinib and Erlotinib). However, the [1] offers distinct advantages:

  • Bioisosterism & Hinge Binding: The nitrogen atoms in the triazine ring form critical hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR), identical to quinazolines, but with an altered electron density that can bypass certain steric gatekeeper mutations.

  • Tunable Selectivity: Substitutions at the C5 and C6 positions allow for precise tuning of the inhibitor to target either EGFR or dual VEGFR-2/FGFR-1 pathways, while the C7 position remains sterically restricted.

This guide objectively compares the efficacy of pyrrolo[2,1-f][1,2,4]triazine derivatives—specifically focusing on the clinical candidate Brivanib (BMS-540215) —against traditional quinazoline and pyrimidine-based alternatives.

Structural & Pharmacological Comparison

The efficacy of a kinase inhibitor is primarily measured by its half-maximal inhibitory concentration (IC50) against specific receptor tyrosine kinases (RTKs). The table below summarizes the quantitative biochemical data comparing the pyrrolotriazine class against industry-standard benchmarks.

Table 1: Comparative In Vitro Kinase Selectivity and Efficacy (IC50)

Inhibitor ClassRepresentative CompoundPrimary Target(s)VEGFR-2 IC50 (nM)FGFR-1 IC50 (nM)EGFR IC50 (nM)
Pyrrolo[2,1-f][1,2,4]triazine Brivanib (BMS-540215)VEGFR-2 / FGFR-125148>1900
Pyrrolo[2,1-f][1,2,4]triazine Compound 2a (Hunt et al.)EGFR>1000>10001.7
Quinazoline GefitinibEGFR>1000>10002 - 15
Pyrimidine / Indolinone SunitinibVEGFR / PDGFR10 - 30800>1000

Data synthesized from [1] and [2].

Key Insight: The pyrrolotriazine scaffold is highly modular. Depending on the specific amine substituted at the C4 position of the 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine precursor, the resulting drug can act as a highly selective EGFR inhibitor (rivaling Gefitinib) or a potent dual VEGFR/FGFR inhibitor (outperforming Sunitinib's FGFR efficacy).

Signaling Pathway & Inhibition Mechanism

Both pyrrolotriazine derivatives and traditional quinazolines exert their efficacy by competitively binding to the ATP pocket of the kinase domain. This blockade prevents the autophosphorylation of the receptor, thereby halting downstream signaling cascades responsible for tumor proliferation and angiogenesis.

G Ligand Growth Factors (EGF, VEGF, FGF) Receptor Receptor Tyrosine Kinases (EGFR, VEGFR-2, FGFR-1) Ligand->Receptor Activation Signaling Downstream Signaling (RAS/MAPK & PI3K/AKT) Receptor->Signaling Phosphorylation Pyrrolo Pyrrolo[2,1-f][1,2,4]triazines (e.g., Brivanib) Pyrrolo->Receptor ATP-Competitive Blockade Quinazoline Quinazolines (e.g., Gefitinib) Quinazoline->Receptor ATP-Competitive Blockade Outcome Tumor Proliferation & Angiogenesis Signaling->Outcome Cell Cycle Progression

Fig 1. ATP-competitive blockade of RTK signaling by pyrrolotriazine and quinazoline inhibitors.

Experimental Methodology: Self-Validating Kinase Assay Protocol

To objectively verify the IC50 values of pyrrolo[2,1-f][1,2,4]triazine derivatives against comparator drugs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. This protocol is designed as a self-validating system to ensure data integrity.

Phase 1: Reagent Preparation & Compound Titration
  • Synthesize Active Inhibitor: React 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine with the desired aniline (e.g., 4-fluoro-2-methyl-1H-indol-5-amine) via SNAr to yield the active compound. Purify via HPLC (>98% purity).

  • Serial Dilution: Prepare a 10-point 1:3 serial dilution of the inhibitor in 100% DMSO, starting at 10 mM.

    • Causality: A 10-point curve ensures sufficient data points across the linear and asymptotic phases of the dose-response curve, allowing for accurate 4-parameter logistic (4PL) curve fitting.

Phase 2: TR-FRET Reaction Assembly
  • Kinase/Substrate Mix: In a 384-well low-volume plate, add 5 µL of recombinant kinase (e.g., VEGFR-2) and biotinylated peptide substrate in assay buffer (HEPES pH 7.4, MgCl2, DTT, Tween-20).

  • Inhibitor Addition: Transfer 100 nL of the serially diluted compounds (including Gefitinib and Sunitinib as positive controls, and DMSO as a vehicle control) into the assay wells using an acoustic liquid handler. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase prior to the introduction of ATP, preventing false-negative IC50 shifts caused by slow-binding kinetics.

  • ATP Initiation: Add 5 µL of ATP to initiate the reaction.

    • Critical Parameter: The ATP concentration must be set at the apparent Km for the specific kinase (e.g., ~10 µM for VEGFR-2). Causality: Setting ATP at Km ensures the assay is highly sensitive to ATP-competitive inhibitors. If ATP is too high, it artificially inflates the IC50; if too low, the signal-to-noise ratio degrades.

Phase 3: Detection & Validation
  • Reaction Termination: After 60 minutes, add 10 µL of stop buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm emissions) using a microplate reader.

  • Data Validation: Calculate the Z'-factor using the DMSO vehicle (max signal) and a pan-kinase inhibitor like Staurosporine (min signal).

    • Causality: A Z'-factor > 0.5 validates the assay's robustness and confirms that the observed inhibition is statistically significant and not due to assay drift.

References

  • Hunt, J. T., et al. (2004). "Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template." Journal of Medicinal Chemistry, 47(16), 4054-4059. URL:[Link]

  • Cai, Z. W., et al. (2008). "Discovery of Brivanib Alaninate ((S)-((R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-yl)2-aminopropanoate), A Novel Prodrug of Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Kinase Inhibitor (BMS-540215)." Journal of Medicinal Chemistry, 51(6), 1976-1980. URL:[Link]

Structure-activity relationship of 2,4-dichloro-7-methylpyrrolo[2,1-f]triazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine derivatives. This scaffold serves as a critical bioisostere to the purine and quinazoline cores found in FDA-approved kinase inhibitors and antivirals.

Executive Summary

The pyrrolo[2,1-f][1,2,4]triazine nucleus is a privileged scaffold in medicinal chemistry, designed to mimic the adenine ring of ATP.[1] It is the core structure of the antiviral drug Remdesivir and several clinical kinase inhibitors (e.g., BMS-599626).

The specific intermediate 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine represents a highly functionalizable electrophile. The "2,4-dichloro" motif allows for sequential nucleophilic aromatic substitutions (


), enabling the rapid construction of libraries. The 7-methyl  substituent, however, introduces a critical steric element that acts as a "molecular filter"—enhancing selectivity for certain targets (e.g., specific viral polymerases or kinases with smaller gatekeeper residues) while potentially diminishing potency in others (e.g., EGFR) due to steric clashes in the ATP-binding pocket.
Chemical Architecture & Reactivity

The scaffold is a 5,6-fused bicyclic system. The numbering system and reactivity profile are distinct from the isomeric pyrrolo[2,3-d]pyrimidine (7-deazapurine).

Reactivity Map: The 2,4-Dichloro Intermediate

The 2,4-dichloro-7-methyl intermediate is designed for orthogonal functionalization .

  • C4-Position (Most Reactive): The chlorine at C4 is highly susceptible to nucleophilic attack by amines (anilines, benzylamines). This position typically binds to the "hinge region" of the kinase.

  • C2-Position (Less Reactive): The chlorine at C2 requires harsher conditions (higher temperature or catalysis) for displacement. This position is used to tune physicochemical properties (solubility, lipophilicity).

  • C7-Position (The Methyl Handle): Originating from the starting material (5-methylpyrrole-2-carboxylate), this group projects into the "back pocket" or solvent front, depending on the binding mode.

ReactivityMap Intermediate 2,4-Dichloro-7-methyl pyrrolo[2,1-f]triazine C4_Sub Step 1: C4 Substitution (Hinge Binder) Intermediate->C4_Sub  R1-NH2, 0°C (Kinetic Control)   C2_Sub Step 2: C2 Substitution (Solubilizing Group) C4_Sub->C2_Sub  R2-NH2, Heat (Thermodynamic)   Target Final Bioactive Candidate C2_Sub->Target  Deprotection/Salt  

Figure 1: Sequential functionalization strategy for the 2,4-dichloro scaffold.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by the interplay between the hinge-binding C4-substituent and the steric constraints imposed by the C7-methyl group.

Comparative SAR Table: 7-Methyl vs. Alternatives
Feature7-Methyl Analog 7-H (Unsubstituted) Quinazoline (Ref) Impact Analysis
Electronic Weakly electron-donating (+I).Neutral.N/AThe 7-Me group slightly increases electron density on the ring, potentially strengthening C4-NH hydrogen bonds.
Steric (Kinase) High Steric Bulk. Clashes with "Gatekeeper" residues (e.g., T790M in EGFR).Low Steric Bulk. Fits most ATP pockets.High Bulk (Fused Benzene).Critical Differentiator: 7-Me is often detrimental for EGFR potency but tolerated in targets with larger back pockets (e.g., VEGFR-2, specific viral polymerases).
Metabolic Blocks metabolic oxidation at C7.Susceptible to oxidation at C7.N/AAdvantage: 7-Me blocks a common metabolic soft spot, potentially improving half-life (

).
Selectivity High.Moderate.Low/Moderate.The 7-Me acts as a selectivity filter, excluding kinases with restricted back-clefts.
Detailed SAR by Position
  • Position 4 (Hinge Binding):

    • Requirement: An aromatic amine (aniline) is essential for kinase inhibition.

    • Observation: Electron-withdrawing groups (e.g., 3-Cl-4-F-phenyl) at C4 mimic the interaction of Quinazoline-based inhibitors (like Gefitinib).

    • Data Point: In EGFR assays, 4-anilino derivatives without the 7-methyl group show

      
       nM. Introduction of 7-methyl often shifts 
      
      
      
      to
      
      
      nM unless the target has a permissive gatekeeper [1, 4].
  • Position 7 (The Methyl Switch):

    • Antiviral Activity:[2][3][4] In viral polymerase inhibitors (related to Remdesivir), C7-substitution (cyano or methyl) is crucial for disrupting viral replication without inhibiting human mitochondrial RNA polymerase. The 7-methyl group can enforce a conformation that favors viral target binding [3].

    • Kinase Activity:[1][4][5][6][7][8] For EGFR/VEGFR, early BMS studies indicated that "biological activity was maintained with substitution at positions 5 or 6, but not 7 " [4]. This suggests the 7-methyl group clashes with the roof of the ATP binding site in these specific kinases.

  • Position 5 & 6:

    • These positions are solvent-exposed. Substitution here (e.g., esters, amides) allows for the attachment of solubilizing tails (morpholine, piperazine) without disrupting binding affinity.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/LCMS).

Protocol A: Synthesis of 2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine

Rationale: This route constructs the bicycle from a substituted pyrrole, ensuring the methyl group is positioned correctly at C7.

Reagents:

  • Starting Material: 5-methyl-1H-pyrrole-2-carboxylic acid (Note: C5 of pyrrole becomes C7 of the triazine).

  • Aminating Agent: Hydroxylamine-O-sulfonic acid (HOSA) or Chloramine.

  • Cyclizing Agent: Formamide.

  • Chlorinating Agent:

    
    .
    

Step-by-Step Workflow:

  • N-Amination: Dissolve 5-methylpyrrole-2-carboxylic acid in DMF. Treat with NaH (2.5 eq) followed by HOSA (1.2 eq) at 0°C. Stir for 4h. Checkpoint: LCMS should show M+16 (N-amino peak).

  • Cyclization: React the N-amino intermediate with formamide at 160°C for 6h. This yields the 7-methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione . Checkpoint: Appearance of a highly polar solid, insoluble in DCM.

  • Chlorination: Suspend the dione in neat

    
     (10 vol). Add N,N-dimethylaniline (1.0 eq) as a catalyst. Reflux (110°C) for 12h.
    
  • Workup: Quench carefully into ice water (Exothermic!). Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc). The product 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine is typically a yellow/tan solid.

Protocol B: Differential Substitution (

)

Rationale: Exploits the reactivity difference between C4-Cl and C2-Cl.

  • C4-Substitution (Kinetic Control):

    • Dissolve 2,4-dichloro-7-methyl scaffold (1 eq) in THF/DMF.

    • Add Aniline (e.g., 3-chloro-4-fluoroaniline) (1.0 eq) and DIPEA (2.0 eq).

    • Stir at 0°C to RT . Do not heat.

    • Validation: TLC shows consumption of starting material and formation of a mono-substituted product (lower Rf).

  • C2-Substitution (Thermodynamic Control):

    • To the crude reaction mixture (or isolated intermediate), add excess aliphatic amine (e.g., N-methylpiperazine).

    • Heat to 80°C for 4-12h.

    • Validation: LCMS confirms displacement of the second chlorine.

Visualizing the Signaling & Synthesis Logic

The following diagram illustrates the decision tree for optimizing this scaffold based on the target class.

OptimizationLogic Start Scaffold: 2,4-Dichloro-7-methyl... Target_Select Select Biological Target Start->Target_Select EGFR Target: EGFR / VEGFR (Restricted Pocket) Target_Select->EGFR Viral Target: Viral Polymerase (Permissive/Specific) Target_Select->Viral Decision_EGFR Issue: 7-Me Steric Clash Action: Remove 7-Me or Use 5/6-Substitution EGFR->Decision_EGFR Decision_Viral Benefit: 7-Me locks conformation Action: Optimize C4 for Nucleoside Mimicry Viral->Decision_Viral Result_EGFR Outcome: Low Potency (Unless Gatekeeper Mutated) Decision_EGFR->Result_EGFR Result_Viral Outcome: High Potency (e.g., Remdesivir analogs) Decision_Viral->Result_Viral

Figure 2: Strategic decision tree for 7-methylpyrrolo[2,1-f]triazine development.

References
  • Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template. Source: Journal of Medicinal Chemistry (2004). Key Finding: Establishes the scaffold as a quinazoline bioisostere. Notes that 7-substitution is generally disfavored for EGFR activity compared to 5- or 6-substitution. URL:[Link]

  • Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Source:[1][5][7][9] Medicinal Chemistry Research (2021).[9] Key Finding: Comprehensive review of the scaffold in FDA-approved drugs and clinical candidates. URL:[Link]

  • Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Source: MDPI (2023). Key Finding: Identifies 7-methyl substituted derivatives with potent antiviral activity, contrasting with the kinase limitation. URL:[Link]

  • Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38 alpha MAP kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2008). Key Finding: Discusses the binding mode of the scaffold and the effect of ring substitutions on p38 inhibition. URL:[Link]

Sources

Confirming the binding mode of 2,4-dichloro-7-methylpyrrolo[2,1-f]triazine through X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, structural biologists, and medicinal chemists evaluating kinase inhibitor scaffolds.

Introduction: The Strategic Value of the Pyrrolotriazine Scaffold

In the landscape of targeted oncology and signal transduction modulation, the discovery of novel ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. While quinazolines (e.g., gefitinib, erlotinib) and pyrazolo[3,4-d]pyrimidines (e.g., ibrutinib) have historically dominated the field, the pyrrolo[2,1-f][1,2,4]triazine nucleus has emerged as a highly potent, bioisosteric alternative [1].

At the heart of this chemical space is 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine , a highly versatile di-halogenated building block. The inherent differential reactivity of the C-4 and C-2 chlorides allows for orthogonal, sequential functionalization—typically via Nucleophilic Aromatic Substitution (SNAr) at C-4, followed by palladium-catalyzed cross-coupling at C-2. Furthermore, the 7-methyl substitution provides a critical vector for van der Waals interactions with kinase gatekeeper residues.

To definitively validate the structure-activity relationship (SAR) of derivatives synthesized from this building block, X-ray crystallography is the gold standard. This guide objectively compares the pyrrolotriazine scaffold against traditional alternatives and provides a self-validating crystallographic protocol to confirm its binding mode.

Scaffold Comparison: Pyrrolotriazine vs. Traditional Kinase Core Templates

When designing a kinase inhibitor, the selection of the core scaffold dictates the hinge-binding geometry, the trajectory of the specificity side-chains, and the overall intellectual property (IP) freedom. The table below summarizes the comparative advantages of the pyrrolo[2,1-f][1,2,4]triazine core.

Property / ParameterPyrrolo[2,1-f][1,2,4]triazineQuinazolinePyrazolo[3,4-d]pyrimidine
Hinge Interaction 1–2 H-bonds (Triazine N-acceptors)1 H-bond (Pyrimidine N1)2 H-bonds (Donor/Acceptor pair)
Synthetic Tractability High: Orthogonal reactivity at C-4 and C-2; rapid diversification.Moderate: C-4 is reactive, but C-2 functionalization is often sterically hindered.Moderate: Requires careful protecting group strategies for the pyrazole nitrogen.
Gatekeeper Clash Risk Low/Tunable: The 7-methyl group can be optimized to exploit or avoid mutant gatekeepers (e.g., T790M).High: Rigid planar structure often clashes with bulky gatekeeper mutations.Moderate: Depends heavily on the N-1 substituent trajectory.
Conformational Induction Capable of stabilizing both DFG-in (active) and DFG-out (inactive) states [2].Primarily restricted to DFG-in (Type I inhibitors).Primarily restricted to DFG-in or covalent binding.
IP Landscape Favorable; highly specific patent space.Heavily crowded; difficult to achieve freedom to operate (FTO).Crowded, particularly in the BTK and EGFR space.

Mechanistic Insights into the Binding Mode

The binding mode of pyrrolotriazine derivatives is fundamentally driven by the mimicry of the adenine ring of ATP. Based on high-resolution X-ray co-crystal structures (such as those complexed with VEGFR-2, HER2, and p38α MAP kinase), the scaffold establishes a highly conserved interaction network [3].

  • The Hinge Region: The nitrogen atoms of the triazine ring act as hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Met109 in p38α or Cys673 in KIT).

  • The Specificity Pockets: The substituent installed at the highly reactive C-4 position (replacing the first chlorine of the 2,4-dichloro starting material) is typically directed into the solvent-exposed region or Specificity Pocket 1. Conversely, the C-2 substituent extends toward the highly conserved ribose-phosphate pocket.

  • The Gatekeeper Interaction: The 7-methyl group is not merely decorative; it projects toward the hydrophobic pocket adjacent to the gatekeeper residue. This specific steric bulk can increase selectivity for specific kinase isoforms by exploiting minor variations in the hydrophobic pocket's volume.

BindingMode Core Pyrrolo[2,1-f][1,2,4]triazine Core Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge N-acceptor C4 C-4 Substitution (via SNAr) Spec1 Specificity Pocket 1 (Hydrophobic/Solvent) C4->Spec1 Directs into C2 C-2 Substitution (via Cross-Coupling) Spec2 Specificity Pocket 2 (Ribose-Phosphate) C2->Spec2 Extends towards C7 C-7 Methyl Group Gate Gatekeeper Residue (Steric Interaction) C7->Gate Hydrophobic contact

Figure 1: Interaction mapping of the 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine scaffold.

Experimental Protocol: X-Ray Crystallography Workflow

To confirm the binding mode of a newly synthesized 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine derivative, empirical structural validation is required. Molecular docking is insufficient because it often fails to accurately predict the induced-fit conformational changes (e.g., the DFG-loop flip) triggered by bulky C-4 substituents.

The following is a self-validating, step-by-step methodology for determining the high-resolution co-crystal structure.

Step 1: Protein Expression and Purification
  • Procedure: Express the kinase domain (e.g., p38α residues 1-379) in E. coli or an Sf9 baculovirus system. Purify the lysate using Ni-NTA affinity chromatography, followed by cleavage of the His-tag using TEV protease. Perform a final polishing step using Size Exclusion Chromatography (SEC) (e.g., Superdex 75).

  • Causality: Crystallization requires exceptional sample homogeneity. SEC removes soluble aggregates and truncated fragments. A purity of >95% (verified by SDS-PAGE and dynamic light scattering) is mandatory to ensure uniform crystal lattice formation.

Step 2: Complex Formation (Co-Crystallization vs. Soaking)
  • Procedure: Concentrate the purified kinase to 10–12 mg/mL. Add the pyrrolotriazine inhibitor (dissolved in 100% DMSO) to achieve a 3-to-5 molar excess over the protein. Ensure the final DMSO concentration does not exceed 2% (v/v). Incubate on ice for 2 hours.

  • Causality: For highly potent pyrrolotriazine inhibitors, co-crystallization is strongly preferred over crystal soaking . Soaking an apo-crystal with a bulky inhibitor often shatters the crystal lattice due to the drastic structural rearrangement required to accommodate the compound (e.g., shifting from a DFG-in to a DFG-out state) [4].

Step 3: Crystallization via Vapor Diffusion
  • Procedure: Set up hanging-drop vapor diffusion plates at 20°C. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (typically containing 15-25% PEG 4000, 0.2 M Ammonium Sulfate, and 0.1 M Sodium Acetate at pH 5.5).

  • Causality: The hanging-drop method allows the drop to slowly equilibrate with the reservoir, gently driving the protein-ligand complex into a state of supersaturation. This controlled kinetic environment promotes the nucleation of single, well-ordered crystals rather than microcrystalline showers.

Step 4: Cryoprotection and X-Ray Diffraction
  • Procedure: Briefly transfer the mature crystal into a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol or ethylene glycol). Flash-freeze the crystal immediately in liquid nitrogen. Collect diffraction data at a synchrotron light source at 100 K.

  • Causality: High-intensity synchrotron X-rays generate free radicals that rapidly destroy protein crystals at room temperature. Flash-freezing at 100 K mitigates this radiation damage and minimizes thermal motion, significantly improving the resolution of the electron density map.

Step 5: Phase Determination and Refinement
  • Procedure: Process the diffraction data using XDS or HKL2000. Solve the phase problem via Molecular Replacement (MR) using a homologous apo-structure (e.g., PDB ID: 1P38) in Phaser. Iteratively build the ligand into the

    
     difference electron density map using Coot, and refine the structure using REFMAC5 or Phenix.refine.
    
  • Causality: Because the pyrrolotriazine core contains electron-dense chlorine atoms (if the C-2 chlorine was left unreacted during synthesis), these atoms will appear as distinct, highly positive peaks in the initial difference map, providing an unambiguous anchor point to confirm the ligand's orientation in the ATP pocket.

Workflow A 1. Protein Expression & Purification B 2. Ligand Co-incubation (Pyrrolotriazine Derivative) A->B >95% Purity C 3. Hanging Drop Vapor Diffusion B->C Complex Formation D 4. X-ray Diffraction (Synchrotron, 100K) C->D Single Crystal E 5. Phase Determination (Molecular Replacement) D->E Diffraction Data F 6. Structure Refinement & Binding Mode Analysis E->F Electron Density Map

Figure 2: Step-by-step X-ray crystallography workflow for kinase-inhibitor complex determination.

Conclusion

The 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine scaffold represents a masterclass in rational drug design. By combining the hydrogen-bonding capabilities of the triazine core with the steric directing effects of the 7-methyl group, medicinal chemists can achieve exquisite kinase selectivity. However, the true validation of these molecular designs relies entirely on rigorous X-ray crystallography. By employing co-crystallization techniques and high-resolution synchrotron diffraction, researchers can unambiguously map the interactions between the modified pyrrolotriazine core and the kinase hinge region, paving the way for the next generation of targeted therapeutics.

References

  • Borzilleri, R. M., et al. (2004). Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template. Journal of Medicinal Chemistry. Available at: [Link]

  • Wrobleski, S. T., et al. (2008). Morpholino pyrrolotriazine P38 Alpha map kinase inhibitor compound 30. RCSB Protein Data Bank (PDB ID: 3BV2). Available at:[Link]

  • Bristol-Myers Squibb Company. (2006). Pyrrolotriazine compounds as kinase inhibitors (Patent No. EP1699797A1). European Patent Office.
  • Wrobleski, S. T., et al. (2008). Morpholino pyrrolotriazine P38 Alpha Map Kinase inhibitor compound 2. RCSB Protein Data Bank (PDB ID: 3BV3). Available at:[Link]

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,4-dichloro-7-methylpyrrolo[2,1-f]triazine

A Researcher's Guide to the Safe Disposal of 2,4-dichloro-7-methylpyrrolo[2,1-f][1][2][3]triazine

As a Senior Application Scientist, it is my priority to equip our partners in research and development with the critical information needed for the safe handling and disposal of specialized chemical reagents. This guide provides a detailed protocol for the proper disposal of 2,4-dichloro-7-methylpyrrolo[2,1-f][1][2][3]triazine, a chlorinated heterocyclic compound. The procedures outlined below are synthesized from established safety protocols for analogous chemical structures and are designed to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Profile

Key Anticipated Hazards:

  • Irritant: Likely to cause skin and serious eye irritation.[2][4][5][6][7]

  • Harmful if Swallowed: May be harmful if ingested.[4][6][7]

  • Environmental Hazard: As with many chlorinated compounds, it should be considered persistent and potentially toxic to aquatic life. Discharge into the environment must be avoided.[3][8]

  • Hazardous Decomposition Products: When exposed to extreme heat or fire, this compound may decompose to produce toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon monoxide (CO).[1][9][10]

Incompatible Materials:

  • Strong oxidizing agents.[2][9]

Personal Protective Equipment (PPE) - Your First Line of Defense

Prior to handling 2,4-dichloro-7-methylpyrrolo[2,1-f][1][2][3]triazine in any capacity, including for disposal, the following personal protective equipment is mandatory:

  • Hand Protection: Chemically resistant gloves are required. Consult the glove manufacturer's chemical resistance guide to select the most appropriate material (e.g., nitrile, neoprene, or butyl rubber). Always inspect gloves for integrity before use.[3][6]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][4][5]

  • Skin and Body Protection: A buttoned lab coat is essential. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or coveralls should be utilized.[3][6]

  • Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate the affected area and notify your colleagues and the institutional safety officer.[3]

  • Secure the Area: Prevent entry into the spill zone.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of personal protective equipment as described in Section 2.

  • Contain the Spill: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill, then collect the absorbed material into a hazardous waste container.[7][8]

  • Decontaminate the Area: Thoroughly decontaminate the spill area with an appropriate solvent (such as isopropanol or ethanol), followed by a wash with soap and water.[3] All materials used for decontamination must also be disposed of as hazardous waste.

  • Dispose of Contaminated Materials: All contaminated items, including absorbent materials, gloves, and wipes, must be placed in a sealed and properly labeled hazardous waste container.[3]

Step-by-Step Disposal Protocol

All waste containing 2,4-dichloro-7-methylpyrrolo[2,1-f][1][2][3]triazine must be treated as hazardous waste.[3] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[7][11]

Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of solid waste containing 2,4-dichloro-7-methylpyrrolo[2,1-f][1][2][3]triazine. For liquid waste, use a labeled, sealable, and compatible solvent waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2,4-dichloro-7-methylpyrrolo[2,1-f][1][2][3]triazine". Also, list any other chemical constituents in the waste stream.

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3][4]

Disposal Procedure:

  • Consult Institutional Guidelines: Adhere to your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office for a scheduled waste pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Professional Disposal: The final disposal of 2,4-dichloro-7-methylpyrrolo[2,1-f][1][2][3]triazine should be carried out by a licensed hazardous waste disposal contractor. The most common and appropriate method for chlorinated organic compounds is high-temperature incineration at a permitted facility.[12]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing 2,4-dichloro-7-methylpyrrolo[2,1-f][1][2][3]triazine.

cluster_0Waste Generationcluster_1Waste Segregation & Collectioncluster_2Storage & DisposalStartWaste containing 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine generatedIsSolidIs the waste solid or liquid?Start->IsSolidSolidWasteSolid Waste (e.g., powder, contaminated wipes)IsSolid->SolidWasteSolidLiquidWasteLiquid Waste (e.g., in solution)IsSolid->LiquidWasteLiquidCollectSolidPlace in a labeled, sealed, compatible solid hazardous waste containerSolidWaste->CollectSolidCollectLiquidPlace in a labeled, sealed, compatible liquid hazardous waste containerLiquidWaste->CollectLiquidLabelContainerLabel with 'Hazardous Waste' and full chemical name(s)CollectSolid->LabelContainerCollectLiquid->LabelContainerStoreWasteStore in a designated, secure, and well-ventilated areaLabelContainer->StoreWasteContactEHSContact Environmental Health & Safety (EHS) for pickupStoreWaste->ContactEHSDisposalDisposal by a licensed hazardous waste contractor (e.g., incineration)ContactEHS->Disposal

Caption: Waste Disposal Workflow for 2,4-dichloro-7-methylpyrrolo[2,1-f][1][2][3]triazine.

References

  • Guidance on Storage and Handling of Chlorin
  • SAFETY DATA SHEET - Pyrrolo[2,1-f][1][2][3]triazin-4-amine. Fisher Scientific.

  • Safety Data Sheet - Pyrrolo[1,2-d][1][2][3]triazin-4-ol. ChemScene.

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • H2S Scavenger SDS. Chemfax.
  • Safety D
  • SAFETY DATA SHEET - 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline. TCI Chemicals.
  • Safety Data Sheet - (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile. Aaronchem.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Safety Data Sheet - CHARGER MAX®
  • SAFETY DATA SHEET - 2,4,6-Tri(2-pyridyl)-s-triazine. Fisher Scientific.
  • Guidance on Storage and Handling of Chlorinated Solvents.
  • The NIH Drain Discharge Guide.
  • Safety Data Sheet - 9,9'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole). Angene Chemical.
  • 15 U.S. Code § 2605 - Prioritization, risk evaluation, and regulation of chemical substances and mixtures.

Personal protective equipment for handling 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [1]

Executive Safety Summary

Chemical Identity: 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine Structural Class: Chlorinated heteroaromatic / Nucleoside base intermediate Primary Hazard Classification: High Hazard / Moisture Sensitive / Corrosive Potential [1]

This guide defines the safety protocols for handling 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine . As a chlorinated pyrrolotriazine, this compound acts as a potent electrophile.[1] It is chemically analogous to the key intermediate used in the synthesis of Remdesivir (GS-5734) and other C-nucleoside antivirals.[1]

Critical Warning: This compound possesses two reactive chlorine atoms at the 2 and 4 positions.[1] Upon contact with ambient moisture, it hydrolyzes to release hydrogen chloride (HCl) gas and the corresponding hydroxy-triazine, posing immediate risks of respiratory irritation, corneal damage, and chemical burns.[1] All handling must occur under strictly anhydrous conditions.

Hazard Assessment & Mechanism (The "Why")

To safely handle this compound, researchers must understand its reactivity profile.[1] The safety protocols below are derived from the structure-activity relationships (SAR) of the 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine class.

Hazard CategoryClassificationMechanistic Cause
Skin/Eye Corrosion Category 1B / 2A The C-Cl bonds are highly susceptible to nucleophilic attack by water or biological tissue, generating HCl in situ on skin/mucous membranes.[1]
Respiratory Toxicity STOT SE 3 Inhalation of dust or hydrolysis vapors causes severe irritation to the upper respiratory tract.[1]
Sensitization Skin Sens. 1 As a potent electrophile, it can haptenize proteins, leading to allergic contact dermatitis upon repeated exposure.[1]
Reactivity Moisture Sensitive Rapidly degrades in humid air.[1] Exothermic hydrolysis releases acidic fumes.[1]

Personal Protective Equipment (PPE) Matrix

Standard Laboratory Attire is Insufficient. The following enhanced PPE is mandatory for all manipulations involving >10 mg of substance.

A. Barrier Protection
Body PartRequired EquipmentTechnical Specification
Hands (Primary) Double Gloving Inner Layer: Nitrile (4 mil).Outer Layer: Nitrile (minimum 5-8 mil) or Neoprene.Change outer gloves immediately upon splash contact.[1]
Eyes Chemical Goggles ANSI Z87.1 compliant chemical splash goggles.[1] Note: Safety glasses are NOT permitted due to the risk of hydrolytic HCl fumes reaching the eyes.[1]
Body Lab Coat + Apron 100% Cotton or Flame-Resistant (Nomex) lab coat.[1] Add a chemical-resistant apron (Tyvek or PVC) for scale-up (>1g) operations.[1]
Respiratory Engineering Controls Primary: Fume Hood (Face velocity 80-100 fpm).Secondary: If hood work is impossible (e.g., balance cleaning), use a half-face respirator with Multi-Gas/Vapor (Acid Gas + Organic Vapor) and P100 cartridges.[1]

Operational Protocol: Safe Handling Workflow

Objective: Maintain an anhydrous chain of custody to prevent degradation and exposure.

Step 1: Storage & Retrieval
  • Condition: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen).

  • Equilibration: Allow the sealed container to warm to room temperature inside a desiccator before opening. This prevents condensation from reacting with the cold solid.[1]

Step 2: Weighing & Transfer
  • Location: Weighing must be performed inside a chemical fume hood.

  • Technique: Use a disposable anti-static weighing boat.[1]

  • Precaution: Keep a container of solid sodium bicarbonate (

    
    ) nearby to immediately neutralize any minor spills.[1]
    
Step 3: Reaction Setup
  • Solvents: Use only anhydrous solvents (DCM, THF, Acetonitrile).[1]

  • Addition: Add the solid to the solvent, not vice-versa, to control the dissolution exotherm.[1]

  • Inertion: Blanket the reaction vessel with Nitrogen or Argon immediately.[1]

Step 4: Quenching & Workup[1][2]
  • Risk: The unreacted starting material will hydrolyze vigorously upon contact with aqueous workup solutions.[1]

  • Protocol: Quench reaction mixtures slowly into a cooled (

    
    ), buffered solution (e.g., Saturated 
    
    
    
    ) to consume the generated acid. Do not quench directly with water.[1]

Visual Handling Workflow

The following diagram illustrates the critical decision logic for handling and spill response.

HandlingProtocol Start Start: Remove from Cold Storage Equilibrate Equilibrate to RT in Desiccator (Prevent Condensation) Start->Equilibrate Open Open in Fume Hood Equilibrate->Open Weigh Weighing (Double Nitrile Gloves) Open->Weigh SpillCheck Spill Occurred? Weigh->SpillCheck Reaction Reaction Setup (Anhydrous Solvent + Inert Gas) Quench Quench: Slow addition to Sat. NaHCO3 (0°C) Reaction->Quench SpillCheck->Reaction No SpillAction Cover with NaHCO3 Sweep -> Haz Waste SpillCheck->SpillAction Yes Waste Disposal: Halogenated Organic Waste SpillAction->Waste Quench->Waste

Figure 1: Safe handling workflow emphasizing moisture control and spill response logic.

Emergency Response & Disposal

Accidental Exposure[1]
  • Skin Contact: Immediately brush off dry powder.[1] Flush with copious water for 15 minutes. Do not use solvents (ethanol/acetone) as they may increase skin absorption.[1]

  • Eye Contact: Rinse immediately with water or saline for 15 minutes, lifting eyelids.[1] Seek emergency ophthalmological evaluation.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]

Decontamination & Disposal[1][2]
  • Solids: Collect spills using a dry brush.[1] Place in a container labeled "Hazardous Waste - Toxic/Corrosive."[1]

  • Liquids: Neutralize aqueous layers with Sodium Bicarbonate until effervescence ceases before disposal.[1]

  • Waste Stream: Dispose of as Halogenated Organic Waste .[1] Do not mix with strong oxidizers or strong bases.[1]

References

  • PubChem. (2025).[1] 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]

  • National Institutes of Health (NIH). (2021).[1] Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir.[1][3][4][5] PubMed Central.[1] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.